Deruxtecan analog 2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H30FN5O7 |
|---|---|
Molecular Weight |
579.6 g/mol |
IUPAC Name |
2-amino-N-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methyl]acetamide |
InChI |
InChI=1S/C29H30FN5O7/c1-3-29(40)17-6-21-26-15(9-35(21)27(38)16(17)10-42-28(29)39)25-19(33-23(37)11-41-12-32-22(36)8-31)5-4-14-13(2)18(30)7-20(34-26)24(14)25/h6-7,19,40H,3-5,8-12,31H2,1-2H3,(H,32,36)(H,33,37)/t19-,29-/m0/s1 |
InChI Key |
DOLQXGLTQNTQEP-SLQAJWMNSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O |
Origin of Product |
United States |
Foundational & Exploratory
"Deruxtecan analog 2" mechanism of action
An In-depth Technical Guide to the Core Mechanism of Action of Deruxtecan Analog 2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on "this compound" is limited. This guide provides a detailed overview of its core mechanism of action based on its composition and the well-established principles of deruxtecan-based antibody-drug conjugates (ADCs). Experimental protocols and quantitative data are based on representative studies of similar ADCs and are intended to be illustrative.
Introduction to this compound
This compound is a drug-linker conjugate designed for the creation of antibody-drug conjugates (ADCs). It consists of a camptothecin-based payload, which is a potent topoisomerase I inhibitor, attached to a linker. This conjugate is intended for attachment to an antibody targeting the Fibroblast Growth Factor Receptor 2 (FGFR2), thereby forming an anti-FGFR2 ADC.[1] The overarching therapeutic strategy is to leverage the specificity of an anti-FGFR2 antibody to deliver the highly cytotoxic camptothecin payload directly to cancer cells overexpressing this receptor.
Core Mechanism of Action
The mechanism of action of an ADC based on this compound can be delineated into a multi-step process, beginning with targeted delivery and culminating in bystander killing of adjacent tumor cells.
Target Recognition and Internalization
The therapeutic process is initiated by the binding of the anti-FGFR2 antibody component of the ADC to the FGFR2 receptor on the surface of a tumor cell. FGFR2, a receptor tyrosine kinase, is known to be overexpressed in various solid tumors, including certain types of gastric and breast cancers.[2] Upon binding, the ADC-FGFR2 complex is internalized by the cell, primarily through receptor-mediated endocytosis.[3]
Intracellular Trafficking and Payload Release
Following internalization, the ADC is trafficked through the endosomal-lysosomal pathway. Within the acidic environment of the lysosome, the linker connecting the antibody to the camptothecin payload is cleaved by lysosomal enzymes.[3] This cleavage releases the payload into the cytoplasm of the cancer cell.
Topoisomerase I Inhibition and Apoptosis
The released camptothecin payload is a potent inhibitor of topoisomerase I, a nuclear enzyme essential for DNA replication and repair.[4] Camptothecin stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks. The accumulation of these stalled cleavage complexes during DNA replication leads to the formation of irreversible double-strand DNA breaks, triggering cell cycle arrest and ultimately leading to programmed cell death (apoptosis).
The Bystander Effect
A key feature of deruxtecan-based payloads is their ability to induce a "bystander effect". The released camptothecin derivative is membrane-permeable, allowing it to diffuse out of the targeted cancer cell and into the tumor microenvironment. This allows the payload to kill neighboring tumor cells, including those that may have low or no expression of the target antigen (FGFR2 in this case). This bystander killing is crucial for efficacy in heterogeneous tumors.
Experimental Protocols
The evaluation of an ADC's mechanism of action involves a series of in vitro assays to characterize its activity at each step.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Plate FGFR2-positive cancer cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the anti-FGFR2 ADC, unconjugated antibody, and free payload for a specified duration (e.g., 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 (half-maximal inhibitory concentration) value.
-
ADC Internalization Assay (pH-sensitive Dye)
This assay quantifies the uptake of the ADC by the target cells.
-
Principle: A pH-sensitive dye (e.g., pHrodo) is conjugated to the ADC. The dye is non-fluorescent at the neutral pH of the cell culture medium but becomes highly fluorescent in the acidic environment of the endosomes and lysosomes upon internalization.
-
Methodology:
-
ADC Labeling: Conjugate the anti-FGFR2 ADC with a pH-sensitive fluorescent dye.
-
Cell Seeding: Plate FGFR2-positive cells in a 96-well imaging plate.
-
Treatment: Treat the cells with the fluorescently labeled ADC.
-
Incubation: Incubate the cells at 37°C to allow for internalization. A control plate can be kept at 4°C to measure surface binding without internalization.
-
Imaging: Acquire images using a high-content imaging system or measure fluorescence intensity with a plate reader at various time points.
-
Data Analysis: Quantify the fluorescence intensity inside the cells to determine the rate and extent of ADC internalization.
-
Bystander Effect Assay (Co-culture Method)
This assay assesses the ability of the ADC's payload to kill neighboring antigen-negative cells.
-
Principle: Two cell lines are used: an antigen-positive (Ag+) line (FGFR2-positive) and an antigen-negative (Ag-) line (FGFR2-negative) that is labeled with a fluorescent protein (e.g., GFP). The viability of the Ag- cells is measured after co-culturing with Ag+ cells in the presence of the ADC.
-
Methodology:
-
Cell Labeling: Transfect the FGFR2-negative cell line with a fluorescent protein for easy identification.
-
Co-culture Seeding: Seed a mixed population of FGFR2-positive and fluorescently labeled FGFR2-negative cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with the anti-FGFR2 ADC.
-
Incubation: Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 96-144 hours).
-
Imaging and Analysis: Use a high-content imaging system to count the number of viable fluorescent (Ag-) cells in the presence and absence of the ADC. A decrease in the number of Ag- cells in the ADC-treated wells indicates a bystander effect.
-
References
Technischer Leitfaden: Ein detaillierter Vergleich von Deruxtecan-Analog 2 und Deruxtecan
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
In der schnell fortschreitenden Landschaft der zielgerichteten Krebstherapie haben sich Antikörper-Wirkstoff-Konjugate (ADCs) als eine wirksame Klasse von Therapeutika herauskristallisiert. Diese Konjugate nutzen die Spezifität von monoklonalen Antikörpern, um hochwirksame zytotoxische Wirkstoffe direkt zu den Tumorzellen zu bringen und so die Wirksamkeit zu maximieren und gleichzeitig die systemische Toxizität zu minimieren. Zwei wichtige Moleküle in der Entwicklung von ADCs sind Deruxtecan und sein Analogon, Deruxtecan-Analog 2. Obwohl beide als Topoisomerase-I-Inhibitoren wirken, gibt es grundlegende Unterschiede in ihrer chemischen Struktur, ihrem zytotoxischen Wirkstoff und ihren Zielanwendungen, die für die Arzneimittelentwicklung von entscheidender Bedeutung sind.
Dieser technische Leitfaden bietet einen detaillierten Vergleich von Deruxtecan-Analog 2 und Deruxtecan und konzentriert sich auf deren wichtigste strukturelle Unterschiede, Wirkmechanismen, verfügbare präklinische Daten und die jeweiligen Signalwege, auf die sie im Kontext von ADCs abzielen.
Strukturelle Unterschiede und chemische Zusammensetzung
Der Hauptunterschied zwischen Deruxtecan-Analog 2 und Deruxtecan liegt in der Natur ihres zytotoxischen Wirkstoffs und potenziell in der Linker-Chemie.
Deruxtecan ist ein Wirkstoff-Linker-Konjugat, das aus einem hochwirksamen Exatecan-Derivat (DXd) als zytotoxischem Wirkstoff besteht, der über einen spaltbaren Maleimid-Glycin-Glycin-Phenylalanin-Glycin (GGFG)-Peptid-Linker verbunden ist[1][2]. Dieser Wirkstoff ist der Schlüsselbestandteil von zugelassenen und in der Erprobung befindlichen ADCs wie Trastuzumab-Deruxtecan und Patritumab-Deruxtecan[1].
Deruxtecan-Analog 2 ist ebenfalls ein Wirkstoff-Linker-Konjugat, das jedoch Camptothecin als zytotoxischen Wirkstoff verwendet[3][4]. Es ist für die Herstellung von ADCs konzipiert, die auf den Fibroblasten-Wachstumsfaktor-Rezeptor 2 (FGFR2) abzielen. Die genaue Struktur des Linkers ist in der öffentlich zugänglichen Literatur weniger detailliert beschrieben als die von Deruxtecan.
| Eigenschaft | Deruxtecan-Analog 2 | Deruxtecan |
| CAS-Nummer | 1599440-10-4 | 1599440-13-7 |
| Summenformel | C29H30FN5O7 | C52H56FN9O13 |
| Molekulargewicht | 579.59 g/mol | 1034.07 g/mol |
| Zytotoxischer Wirkstoff | Camptothecin | Exatecan-Derivat (DXd) |
| Linker-Typ | Nicht spezifiziert, für die Konjugation an Anti-FGFR2-Antikörper vorgesehen | Spaltbarer Maleimid-GGFG-Peptid-Linker |
| Ziel-Antikörper (Beispiele) | Anti-FGFR2-Antikörper | Trastuzumab (Anti-HER2), Patritumab (Anti-HER3) |
Wirkmechanismus
Sowohl Camptothecin als auch DXd üben ihre zytotoxische Wirkung durch die Hemmung der Topoisomerase I aus, einem essentiellen Enzym, das an der DNA-Replikation und -Transkription beteiligt ist. Durch die Stabilisierung des kovalenten Komplexes zwischen Topoisomerase I und DNA führen diese Wirkstoffe zur Bildung von DNA-Doppelstrangbrüchen während der S-Phase des Zellzyklus, was letztendlich zur Apoptose führt.
Obwohl der grundlegende Mechanismus derselbe ist, können Unterschiede in der Wirksamkeit und im Sicherheitsprofil zwischen Camptothecin und DXd bestehen. Präklinische Studien deuten darauf hin, dass DXd eine höhere Wirksamkeit als SN-38, ein aktiver Metabolit von Irinotecan und ein weiteres Camptothecin-Derivat, aufweist. Direkte vergleichende Daten zur Wirksamkeit von Camptothecin und DXd in denselben Zelllinien sind begrenzt, aber einige Studien deuten darauf hin, dass Derivate von Exatecan wie DXd eine höhere Potenz aufweisen können.
Signalwege
Die von ADCs mit Deruxtecan oder Deruxtecan-Analog 2 betroffenen Signalwege werden durch die Spezifität des monoklonalen Antikörpers bestimmt.
Deruxtecan-basierte ADCs (z. B. Trastuzumab-Deruxtecan): Diese zielen auf den humanen epidermalen Wachstumsfaktor-Rezeptor 2 (HER2) ab. Nach der Bindung an HER2-exprimierende Tumorzellen wird das ADC internalisiert. Der Linker wird in den Lysosomen gespalten und setzt DXd frei, das dann die Topoisomerase I hemmt. Die Bindung des Antikörpers an HER2 kann auch die nachgeschalteten HER2-Signalwege wie die PI3K-AKT- und MAPK-Pfade stören, die an Zellproliferation und -überleben beteiligt sind.
Abbildung 1: Wirkmechanismus von Trastuzumab-Deruxtecan und HER2-Signalweg.
ADCs mit Deruxtecan-Analog 2 (Anti-FGFR2): Diese zielen auf FGFR2 ab, einen Rezeptor-Tyrosinkinase, der bei verschiedenen Krebsarten überexprimiert ist. Die Bindung des ADCs an FGFR2 führt zur Internalisierung und Freisetzung von Camptothecin. Die aberrante FGFR2-Signalübertragung, die über nachgeschaltete Wege wie RAS-MAPK und PI3K-AKT verläuft und die Zellproliferation, das Überleben und die Angiogenese fördert, wird ebenfalls potenziell durch die Antikörperbindung gehemmt.
Abbildung 2: Wirkmechanismus eines Anti-FGFR2-ADCs und FGFR2-Signalweg.
Präklinische Daten: Ein quantitativer Vergleich
Die direkte vergleichende quantitative Bewertung von Deruxtecan-Analog 2 und Deruxtecan ist in der veröffentlichten Literatur begrenzt. Es gibt jedoch Daten zur Zytotoxizität von Camptothecin-Derivaten im Vergleich zu DXd.
| Wirkstoff | Zelllinie | IC50 (nM) | Anmerkungen |
| DXd | SHP-77 | 59.56 | |
| Camptothecin-Derivat (095) | SHP-77 | 14.39 | Potenter als DXd in dieser Zelllinie. |
| SN-38 | HT-29 | 8.8 | Ein hochwirksames Camptothecin-Derivat. |
| Camptothecin | HT-29 | 10 | |
| Topotecan | HT-29 | 33 | Ein weiteres klinisch relevantes Camptothecin-Derivat. |
Hinweis: Die IC50-Werte können je nach experimentellen Bedingungen und Zelllinien variieren. Die hier dargestellten Daten dienen dem allgemeinen Vergleich.
Experimentelle Protokolle
Detaillierte, spezifische Protokolle für die Synthese und Bewertung eines Anti-FGFR2-ADCs mit Deruxtecan-Analog 2 sind nicht öffentlich verfügbar. Es können jedoch verallgemeinerte Protokolle für die ADC-Synthese und -Charakterisierung bereitgestellt werden, die für die Zielgruppe von Forschern relevant sind.
Allgemeines Protokoll zur Synthese von Antikörper-Wirkstoff-Konjugaten
Dieses Protokoll beschreibt einen allgemeinen Arbeitsablauf für die Konjugation eines Wirkstoff-Linker-Konstrukts an einen Antikörper über Cysteinreste.
Abbildung 3: Allgemeiner Arbeitsablauf für die Synthese eines ADCs.
Methodik:
-
Antikörper-Reduktion: Der monoklonale Antikörper wird in einem geeigneten Puffer (z. B. PBS) gelöst. Eine reduzierende Substanz wie Tris(2-carboxyethyl)phosphin (TCEP) wird zugegeben, um die interchenaren Disulfidbrücken selektiv zu reduzieren und freie Thiolgruppen für die Konjugation zu erzeugen. Die Reaktion wird für eine definierte Zeit bei einer kontrollierten Temperatur (z. B. 37 °C) inkubiert.
-
Konjugation: Das Wirkstoff-Linker-Konstrukt, das eine reaktive Gruppe wie ein Maleimid enthält, wird in einem geeigneten Lösungsmittel (z. B. DMSO) gelöst und zur Antikörperlösung gegeben. Die Thiol-Maleimid-Kopplungsreaktion wird bei Raumtemperatur für eine bestimmte Zeit durchgeführt.
-
Aufreinigung: Das resultierende ADC-Gemisch wird aufgereinigt, um unkonjugierten Antikörper, überschüssigen Wirkstoff-Linker und Aggregate zu entfernen. Dies wird typischerweise mittels Größenausschlusschromatographie (SEC) oder anderen chromatographischen Techniken erreicht.
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Charakterisierung: Das aufgereinigte ADC wird auf seine Qualität geprüft. Wichtige Parameter sind das durchschnittliche Wirkstoff-Antikörper-Verhältnis (Drug-to-Antibody Ratio, DAR), die Reinheit (mittels SDS-PAGE und SEC), die Aggregatbildung und die Bindungsaffinität zum Zielantigen (mittels ELISA oder SPR).
In-vitro-Zytotoxizitätsassay
Methodik:
-
Zellkultur: Tumorzelllinien, die das Zielantigen (z. B. FGFR2) in unterschiedlichem Maße exprimieren, werden in geeigneten Kulturmedien kultiviert.
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Behandlung: Die Zellen werden in 96-Well-Platten ausgesät und nach dem Anhaften mit seriellen Verdünnungen des ADCs (z. B. Anti-FGFR2-ADC mit Deruxtecan-Analog 2) und entsprechenden Kontrollen (z. B. unkonjugierter Antikörper, Kontroll-ADC) für einen bestimmten Zeitraum (z. B. 72-96 Stunden) behandelt.
-
Viabilitätsmessung: Die Zellviabilität wird mit einem geeigneten Assay (z. B. MTT, CellTiter-Glo) gemessen.
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Datenanalyse: Die Ergebnisse werden als Prozentsatz der Viabilität im Vergleich zu unbehandelten Kontrollen ausgedrückt. Die IC50-Werte (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden) werden durch nichtlineare Regression berechnet.
In-vivo-Wirksamkeitsstudie (Xenograft-Modell)
Methodik:
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Tiermodell: Immundefiziente Mäuse (z. B. Nacktmäuse) werden subkutan mit Tumorzellen, die das Zielantigen exprimieren, implantiert.
-
Behandlung: Sobald die Tumoren eine bestimmte Größe erreicht haben, werden die Mäuse in Behandlungsgruppen randomisiert. Die Behandlungsgruppen erhalten das ADC, Vehikelkontrollen und andere relevante Kontrollen in den festgelegten Dosierungen und Zeitplänen intravenös verabreicht.
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Überwachung: Das Tumorwachstum wird regelmäßig (z. B. zweimal wöchentlich) mit einem Messschieber gemessen. Das Körpergewicht der Tiere und Anzeichen von Toxizität werden ebenfalls überwacht.
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Endpunkte: Die Studie wird beendet, wenn die Tumoren eine vordefinierte Größe erreichen oder Anzeichen von Morbidität auftreten. Die primären Endpunkte sind in der Regel die Tumorwachstumshemmung (TGI) und die Überlebenszeit.
Fazit
Deruxtecan-Analog 2 und Deruxtecan sind beides wichtige Wirkstoff-Linker-Konjugate für die Entwicklung von ADCs, die auf Topoisomerase I abzielen. Ihre Hauptunterschiede liegen in der Wahl des zytotoxischen Wirkstoffs – Camptothecin für Deruxtecan-Analog 2 und das potentere Exatecan-Derivat DXd für Deruxtecan – sowie in ihren beabsichtigten Zielstrukturen, FGFR2 bzw. HER2/HER3. Während Deruxtecan-basierte ADCs bereits klinische Erfolge gezeigt haben, stellt Deruxtecan-Analog 2 eine vielversprechende Option für die gezielte Behandlung von FGFR2-exprimierenden Tumoren dar. Die Wahl zwischen diesen beiden hängt von der spezifischen Zielindikation, dem gewünschten Wirksamkeits- und Sicherheitsprofil und der Gesamtstrategie der Arzneimittelentwicklung ab. Weitere direkte vergleichende Studien sind erforderlich, um die relativen Vor- und Nachteile dieser beiden wichtigen ADC-Komponenten vollständig zu verstehen.
References
- 1. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspectives on Biologically Active Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Camptothein-Based Anti-Cancer Therapies and Strategies to Improve Their Therapeutic Index [mdpi.com]
- 4. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Camptothecin Payload in "Deruxtecan analog 2": A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Deruxtecan analog 2" is a drug-linker conjugate designed for the development of antibody-drug conjugates (ADCs), particularly those targeting Fibroblast Growth Factor Receptor 2 (FGFR2). It incorporates a camptothecin-based payload, a class of potent topoisomerase I inhibitors known for their cytotoxic activity against a broad range of tumors. This technical guide provides an in-depth overview of the camptothecin payload within "this compound," its mechanism of action, and relevant experimental methodologies for its application in ADC development. While the precise chemical structure of "this compound" is detailed in patent literature (WO2022087243), this guide will focus on the publicly available information regarding its composition and application.
Core Components and Properties
"this compound" is comprised of two key components: a camptothecin payload and a linker molecule.
| Property | Value | Source |
| Payload Type | Camptothecin | [1][2] |
| Chemical Formula | C29H30FN5O7 | |
| Molecular Weight | 579.58 g/mol | |
| Target | Topoisomerase I | [1][2] |
| Application | Preparation of anti-FGFR2 ADCs | [1] |
| Parent Compound | Analog of Deruxtecan |
Table 1: Physicochemical Properties of this compound
The Camptothecin Payload
The cytotoxic agent in "this compound" is camptothecin. Camptothecin and its analogs exert their anticancer effects by inhibiting DNA topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, camptothecins lead to the accumulation of single-strand DNA breaks, which are subsequently converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.
The selection of a camptothecin payload for an ADC is a critical aspect of its design, influencing its potency, bystander effect, and overall therapeutic index. Analogs of camptothecin, such as exatecan (the payload in the parent compound Deruxtecan), are often engineered to optimize properties like solubility, stability of the active lactone ring, and potency.
Mechanism of Action of an Anti-FGFR2 ADC with this compound
An anti-FGFR2 ADC utilizing "this compound" would follow a multi-step mechanism of action to deliver the camptothecin payload specifically to tumor cells overexpressing FGFR2.
References
An In-Depth Technical Guide to the Linker Technology of Deruxtecan Analog 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deruxtecan analog 2, a key component in the development of next-generation antibody-drug conjugates (ADCs), represents a sophisticated drug-linker platform designed for targeted cancer therapy. This technical guide provides a comprehensive overview of the core linker technology of this compound, also identified as "example 9 P3" in patent literature.[1][2][3] Developed for the preparation of anti-FGFR2 (Fibroblast Growth Factor Receptor 2) ADCs, this technology employs a novel, enzymatically cleavable linker system engineered for stable systemic circulation and efficient intracellular release of a potent topoisomerase I inhibitor payload.[1][2] This document delves into the linker's chemical architecture, its proposed mechanism of action, and the experimental methodologies relevant to its evaluation, offering a valuable resource for researchers in the field of oncology and targeted drug delivery.
Core Linker Technology: Structure and Mechanism
The linker technology of this compound is distinct from the well-characterized GGFG tetrapeptide linker of its parent compound, Deruxtecan. Based on its chemical nomenclature, Acetamide, 2-[[(2-aminoacetyl)amino]methoxy]-N-[(1S,9S)-9-ethyl-5-fluoro-2,3,9,10,13,15-hexahydro-9-hydroxy-4-methyl-10,13-dioxo-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl]-, the linker is a more compact structure featuring a glycine-containing motif.
The payload is a derivative of the camptothecin family of topoisomerase I inhibitors. The linker connects this cytotoxic agent to the antibody, designed to be selectively cleaved by intracellular enzymes, such as those found in the lysosomal compartment of cancer cells.
Proposed Mechanism of Action
The proposed mechanism of action for an ADC utilizing the this compound linker technology follows a multi-step process initiated by the specific binding of the ADC to its target antigen on the cancer cell surface (e.g., FGFR2).
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Binding and Internalization: The ADC binds to the target receptor on the tumor cell and is subsequently internalized, typically through receptor-mediated endocytosis.
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Lysosomal Trafficking: The ADC-receptor complex is trafficked to the endo-lysosomal compartment.
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Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, the linker is cleaved by proteases, such as cathepsins. This enzymatic degradation is the critical step for payload release.
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Payload Release and Action: Upon cleavage of the linker, the active topoisomerase I inhibitor is released into the cytoplasm. The payload then intercalates into the DNA, leading to DNA damage and ultimately inducing apoptotic cell death.
Quantitative Data
At present, specific quantitative data for the linker of this compound, such as plasma stability, cleavage kinetics, and bystander effect, are not extensively available in the public domain. The primary source for such information would be the detailed experimental data within patent WO2022087243, which is not fully accessible through public search interfaces. However, for context and comparison, the following table summarizes typical quantitative parameters evaluated for ADC linkers, using data for the related Deruxtecan (GGFG linker) as a reference.
| Parameter | Description | Typical Value (for Deruxtecan) | Significance |
| Plasma Stability | Percentage of intact ADC remaining after incubation in plasma over time. | High stability, with minimal premature payload release. | Ensures the ADC remains intact in circulation, minimizing off-target toxicity. |
| Enzymatic Cleavage Rate | Rate of linker cleavage by specific enzymes (e.g., Cathepsin L). | Efficient cleavage, with near-complete release within 72 hours. | Determines the speed and efficiency of payload release within the target cell. |
| Drug-to-Antibody Ratio (DAR) | The average number of drug-linker molecules conjugated to one antibody. | Approximately 8 for Trastuzumab Deruxtecan. | Influences the potency and pharmacokinetic properties of the ADC. |
| In Vitro Cytotoxicity (IC50) | Concentration of the ADC required to inhibit the growth of 50% of cancer cells. | Varies depending on the cell line and antigen expression. | Measures the potency of the ADC against target cancer cells. |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the characterization of ADC linker technologies. These protocols are representative and may require optimization for the specific analysis of this compound.
Synthesis of the Drug-Linker Conjugate
The synthesis of this compound is detailed in patent WO2022087243 under "example 9 P3". While the full, step-by-step protocol from the patent is not publicly available, a general procedure for synthesizing a drug-linker conjugate involves:
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Synthesis of the Linker Moiety: Chemical synthesis of the linker with appropriate protecting groups and a reactive handle for conjugation to the payload.
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Payload Modification: Introduction of a functional group on the cytotoxic payload that can react with the linker.
-
Linker-Payload Conjugation: Covalent attachment of the linker to the payload, followed by deprotection.
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Purification and Characterization: Purification of the drug-linker conjugate using techniques such as chromatography (e.g., HPLC) and characterization by mass spectrometry and NMR to confirm its structure and purity.
In Vitro Linker Stability Assay in Plasma
Objective: To assess the stability of the linker in the presence of plasma enzymes and other components.
Protocol:
-
The ADC is incubated in human or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
At each time point, an aliquot of the plasma sample is taken.
-
The intact ADC is separated from the released payload and other plasma proteins, often using affinity chromatography or size-exclusion chromatography.
-
The concentration of the intact ADC is quantified using methods such as ELISA or LC-MS/MS.
-
The percentage of intact ADC remaining at each time point is calculated relative to the initial concentration.
Enzymatic Cleavage Assay
Objective: To confirm the susceptibility of the linker to cleavage by specific lysosomal enzymes.
Protocol:
-
The drug-linker conjugate is incubated with a purified lysosomal enzyme (e.g., Cathepsin B or Cathepsin L) in an appropriate buffer system that mimics the lysosomal environment (e.g., acidic pH).
-
The reaction is carried out at 37°C for different durations.
-
The reaction is stopped at each time point, typically by adding a protease inhibitor or by changing the pH.
-
The amount of released payload is quantified using HPLC or LC-MS/MS.
-
The rate of cleavage is determined by plotting the concentration of the released payload against time.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against cancer cells expressing the target antigen.
Protocol:
-
Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT or CellTiter-Glo).
-
The IC50 value (the concentration that causes 50% inhibition of cell growth) is calculated by fitting the dose-response data to a sigmoidal curve.
Visualizations
Signaling Pathway of ADC Action
References
The Development of Novel Antibody-Drug Conjugates with Deruxtecan Analog 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies for the development of novel Antibody-Drug Conjugates (ADCs) utilizing "Deruxtecan analog 2," a topoisomerase I inhibitor payload. As specific preclinical and clinical data for "this compound" are not extensively available in peer-reviewed literature, this document will focus on the established mechanisms of deruxtecan and related camptothecin analogs, alongside validated experimental protocols for the characterization and evaluation of such ADCs. The provided data tables are representative of typical findings for this class of compounds and should be considered illustrative.
Introduction to Deruxtecan Analogs in ADC Development
Antibody-drug conjugates have emerged as a powerful class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads.[1][2][3] Deruxtecan, a derivative of the camptothecin analog exatecan, has gained significant attention as a highly effective ADC payload due to its potent inhibition of topoisomerase I, a critical enzyme in DNA replication.[4][5] The clinical success of trastuzumab deruxtecan (Enhertu®) has validated the therapeutic potential of this payload class.
"this compound" is a term associated with commercially available drug-linker conjugates intended for research and development of novel ADCs. One described variant is a conjugate of camptothecin and a linker, designed for the preparation of anti-FGFR2 ADCs. Another is characterized as a homolog of deruxtecan, suggesting structural similarity. For the purpose of this guide, "this compound" will be treated as a potent topoisomerase I inhibitor payload, sharing the fundamental mechanism of action with deruxtecan.
Mechanism of Action: Topoisomerase I Inhibition
The cytotoxic payload of a this compound-based ADC is a topoisomerase I inhibitor. Topoisomerase I is a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Camptothecin and its derivatives, including deruxtecan, exert their cytotoxic effect by binding to the covalent complex formed between topoisomerase I and DNA. This binding stabilizes the complex, preventing the re-ligation of the DNA strand.
The persistence of these stabilized cleavage complexes leads to the accumulation of DNA single-strand breaks, which are subsequently converted into lethal double-strand breaks during the S-phase of the cell cycle when encountered by the replication fork. This triggers a cascade of cellular responses, including cell cycle arrest and ultimately, apoptosis.
Signaling Pathway of Topoisomerase I Inhibition
The following diagram illustrates the signaling cascade initiated by a topoisomerase I inhibitor like a deruxtecan analog.
Data Presentation: Representative Preclinical Data
The following tables summarize hypothetical yet representative quantitative data for a novel ADC, "Anti-Target-Deruxtecan-Analog-2," based on typical findings for topoisomerase I inhibitor-based ADCs.
Table 1: In Vitro Cytotoxicity
| Cell Line | Target Antigen Expression | IC50 (nM) of Anti-Target-Deruxtecan-Analog-2 | IC50 (nM) of Non-Targeting Control ADC |
| Cell Line A | High (+++) | 0.5 | > 1000 |
| Cell Line B | Moderate (++) | 5.2 | > 1000 |
| Cell Line C | Low (+) | 55.8 | > 1000 |
| Cell Line D | Negative (-) | > 1000 | > 1000 |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Target Antigen Expression | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Model A (Cell Line A) | High (+++) | Vehicle Control | - | 0 |
| Non-Targeting Control ADC | 5 | 15 | ||
| Anti-Target-Deruxtecan-Analog-2 | 1 | 65 | ||
| Anti-Target-Deruxtecan-Analog-2 | 5 | 98 (regression) | ||
| Model C (Cell Line C) | Low (+) | Vehicle Control | - | 0 |
| Anti-Target-Deruxtecan-Analog-2 | 5 | 55 |
Table 3: Pharmacokinetic Parameters in Non-Human Primates
| Analyte | Dose (mg/kg) | Cmax (µg/mL) | AUC (day*µg/mL) | Half-life (days) |
| Total Antibody | 5 | 150 | 1200 | 10.5 |
| Intact ADC | 5 | 145 | 1100 | 9.8 |
| Free Payload | 5 | < 0.01 | Not quantifiable | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of a novel ADC. The following sections provide comprehensive protocols for key experiments.
ADC Characterization
The average number of payload molecules conjugated to each antibody is a critical quality attribute.
-
Method: Hydrophobic Interaction Chromatography (HIC) is a common method.
-
Procedure:
-
Equilibrate an HIC column (e.g., Butyl-NPR) with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Inject the ADC sample (approximately 25 µg).
-
Elute the ADC species using a decreasing salt gradient to a low-salt mobile phase (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Monitor the elution profile at 280 nm.
-
The peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8) are integrated.
-
The average DAR is calculated as the weighted average of the peak areas.
-
In Vitro Efficacy
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Target-positive and target-negative cancer cell lines.
-
Complete cell culture medium.
-
ADC, unconjugated antibody, and non-targeting control ADC.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight.
-
Prepare serial dilutions of the ADCs and control antibodies in complete medium.
-
Replace the existing medium with 100 µL of the diluted test articles.
-
Incubate for 72-120 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability relative to untreated controls and determine IC50 values using non-linear regression analysis.
-
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
-
Method: Co-culture of antigen-positive and antigen-negative cells, where the antigen-negative cells express a fluorescent protein (e.g., GFP).
-
Procedure:
-
Seed a mixture of antigen-positive cells and GFP-expressing antigen-negative cells (e.g., at a 1:1 ratio) in a 96-well plate.
-
As a control, seed the GFP-expressing antigen-negative cells alone.
-
After overnight incubation, treat the cells with serial dilutions of the ADC.
-
Incubate for 72-120 hours.
-
Measure the GFP fluorescence intensity using a plate reader.
-
A reduction in GFP signal in the co-culture wells compared to the monoculture wells indicates a bystander killing effect.
-
In Vivo Efficacy
This experiment assesses the anti-tumor activity of the ADC in a living organism.
-
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or BALB/c nude).
-
Tumor cells for implantation.
-
ADC and vehicle control solutions.
-
-
Procedure:
-
Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells) into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC, and different doses of the therapeutic ADC).
-
Administer the treatments intravenously (e.g., once a week for three weeks).
-
Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each group relative to the vehicle control.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for the preclinical development of an ADC.
Conclusion
The development of novel ADCs using payloads like this compound holds significant promise for advancing cancer therapy. A systematic and rigorous evaluation, encompassing detailed physicochemical characterization, comprehensive in vitro functional assays, and robust in vivo efficacy and safety studies, is paramount. This technical guide provides a foundational framework of the core scientific principles and experimental protocols necessary to guide researchers in this complex but rewarding field. While specific data for "this compound" remains proprietary, the methodologies outlined herein are universally applicable to the preclinical development of topoisomerase I inhibitor-based ADCs and will enable the generation of high-quality, reproducible data to inform clinical translation.
References
Exploratory Studies in Oncology with Deruxtecan Analog 2: A Technical Whitepaper
for Researchers, Scientists, and Drug Development Professionals
Introduction:
The landscape of oncology is continually being reshaped by the advent of highly targeted therapies, with Antibody-Drug Conjugates (ADCs) representing a significant leap forward. These complex molecules combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. A critical component of an ADC's success is the nature of its payload. This technical guide delves into the core aspects of "Deruxtecan analog 2," a next-generation topoisomerase I inhibitor payload designed for use in ADCs.
"this compound" is a drug-linker conjugate, identified as a homolog of deruxtecan.[1][2][3] It comprises a potent camptothecin derivative, which acts as a topoisomerase I inhibitor, attached to a linker system.[2][4] This design allows for its conjugation to antibodies targeting specific tumor-associated antigens, such as FGFR2, TROP2, and HER3. The fundamental mechanism of action for this payload is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair. By trapping the topoisomerase I-DNA complex, "this compound" induces DNA strand breaks, ultimately leading to apoptotic cell death in cancer cells.
This document provides a comprehensive overview of the conceptual framework for exploratory studies involving "this compound," including hypothetical quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes. While specific public data on "this compound" as a standalone agent is limited, the information presented here is based on the well-established principles of its parent compound, deruxtecan, and the broader class of topoisomerase I inhibitor ADCs.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from preclinical studies designed to evaluate an ADC utilizing "this compound" as its payload. These tables are structured for clear comparison of its activity across different cancer cell lines and in vivo models.
Table 1: In Vitro Cytotoxicity of a Hypothetical Anti-FGFR2-Deruxtecan Analog 2 ADC
| Cell Line | Target (FGFR2) Expression | IC50 (nM) of ADC | IC50 (nM) of "this compound" (Free Payload) |
| Gastric Cancer (SNU-16) | High | 0.5 | 50 |
| Breast Cancer (MCF-7) | Moderate | 5.2 | 55 |
| Lung Cancer (A549) | Low | 150.7 | 60 |
| Colorectal Cancer (HT-29) | Negative | >1000 | 58 |
Table 2: In Vivo Efficacy of a Hypothetical Anti-TROP2-Deruxtecan Analog 2 ADC in Xenograft Models
| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Regressions |
| NSCLC (NCI-H292) | Vehicle Control | - | 0 | 0/10 |
| Anti-TROP2-Deruxtecan Analog 2 ADC | 1 | 65 | 2/10 | |
| Anti-TROP2-Deruxtecan Analog 2 ADC | 3 | 95 | 7/10 | |
| Irinotecan | 50 | 40 | 0/10 | |
| Pancreatic (Capan-1) | Vehicle Control | - | 0 | 0/10 |
| Anti-TROP2-Deruxtecan Analog 2 ADC | 1 | 58 | 1/10 | |
| Anti-TROP2-Deruxtecan Analog 2 ADC | 3 | 88 | 5/10 | |
| Irinotecan | 50 | 35 | 0/10 |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the quantitative data summary are provided below.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC and the free "this compound" payload in various cancer cell lines with differing target expression levels.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the ADC and the free "this compound" payload is prepared. The culture medium is replaced with fresh medium containing the various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72-96 hours.
-
Cell Viability Assessment: Cell viability is assessed using a commercial colorimetric assay (e.g., MTT or CellTiter-Glo®). The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are normalized to the vehicle control, and the IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Model Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADC in a mouse xenograft model.
Methodology:
-
Animal Models: Female athymic nude mice (6-8 weeks old) are used. All animal procedures are performed in accordance with institutional guidelines.
-
Tumor Implantation: 5-10 million human cancer cells (e.g., NCI-H292) are suspended in Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored twice weekly using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, the mice are randomized into treatment and control groups.
-
Drug Administration: The ADC, vehicle control, or a standard-of-care chemotherapy agent (e.g., irinotecan) is administered intravenously (or as appropriate for the compound) at the specified doses and schedule.
-
Efficacy Endpoints: The primary endpoints are tumor growth inhibition and the incidence of complete tumor regressions. Body weight and overall animal health are monitored as indicators of toxicity.
-
Data Analysis: Tumor growth curves are plotted for each group. Tumor growth inhibition is calculated at the end of the study relative to the vehicle control group. Statistical analysis is performed using appropriate methods (e.g., ANOVA).
Visualizations
Signaling Pathway of "this compound"
The following diagram illustrates the proposed mechanism of action of an ADC carrying the "this compound" payload.
References
Unlocking Precision Oncology: A Technical Guide to Deruxtecan Analog 2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Deruxtecan analog 2, a pivotal component in the development of next-generation antibody-drug conjugates (ADCs). This document outlines its chemical properties, mechanism of action, and provides detailed experimental protocols for its application in cancer research, with a specific focus on its use in anti-FGFR2 ADCs.
Core Compound Data: this compound
This compound is a drug-linker conjugate designed for ADC development. It comprises the potent topoisomerase I inhibitor, Camptothecin, attached to a linker, enabling its conjugation to a monoclonal antibody.[1] This strategic design allows for the targeted delivery of the cytotoxic payload to cancer cells expressing a specific antigen, such as Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3]
| Property | Value | Reference |
| CAS Number | 1599440-10-4 | [1] |
| Molecular Weight | 579.58 g/mol | |
| Molecular Formula | C₂₉H₃₀FN₅O | |
| Payload | Camptothecin | |
| Therapeutic Target (as ADC) | FGFR2 |
Mechanism of Action: A Dual-Targeting Strategy
The therapeutic efficacy of an ADC utilizing this compound hinges on a two-pronged mechanism: the specificity of the antibody and the potent cytotoxicity of the released payload.
-
Targeted Binding and Internalization : The monoclonal antibody component of the ADC specifically binds to the FGFR2 receptor on the surface of tumor cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-FGFR2 complex into the cell.
-
Payload Release and DNA Damage : Once inside the cell, the linker is cleaved, releasing the Camptothecin payload. Camptothecin is a potent inhibitor of Topoisomerase I, a crucial enzyme for DNA replication and repair. By stabilizing the Topoisomerase I-DNA complex, Camptothecan induces single-strand DNA breaks, which are converted to lethal double-strand breaks during DNA replication, ultimately leading to apoptotic cell death.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the mechanism of action of an anti-FGFR2 ADC armed with this compound.
Quantitative Data
While specific in vitro efficacy data for this compound is not publicly available, the cytotoxic payload, a derivative of the topoisomerase inhibitor exatecan, demonstrates potent anti-tumor activity. For instance, the deruxtecan payload in Trastuzumab Deruxtecan (T-DXd) exhibits IC50 values in the low nanomolar range against various cancer cell lines. This level of potency is a critical attribute for an effective ADC payload.
| Compound | Cell Line | IC50 (nM) | Reference |
| Deruxtecan (payload of T-DXd) | Multiple | 1.7 - 9.0 |
Note: The table presents data for a closely related deruxtecan payload as a proxy for the expected potency of this compound.
Experimental Protocols
The following protocols provide a framework for the in vitro and in vivo evaluation of an anti-FGFR2 ADC constructed with this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an anti-FGFR2 ADC using an MTT assay.
Materials:
-
FGFR2-positive cancer cell line (e.g., SNU-16, KATO III)
-
FGFR2-negative cancer cell line (for control)
-
Complete cell culture medium
-
Anti-FGFR2 ADC with this compound
-
Control ADC (non-targeting IgG with this compound)
-
Free this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the anti-FGFR2 ADC, control ADC, and free this compound. Replace the culture medium with the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
In Vivo Efficacy Study in a Xenograft Model
This protocol describes a general workflow for assessing the anti-tumor efficacy of an anti-FGFR2 ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
FGFR2-positive tumor cells
-
Anti-FGFR2 ADC with this compound
-
Vehicle control
-
Dosing syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant FGFR2-positive tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
ADC Administration: Administer the anti-FGFR2 ADC and vehicle control to the respective groups via an appropriate route (e.g., intravenous injection).
-
Monitoring: Monitor tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size or after a predetermined period.
-
Data Analysis: Analyze the tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.
Conclusion
This compound represents a significant tool in the advancement of targeted cancer therapies. Its potent cytotoxic payload, combined with the specificity of an antibody targeting tumor-associated antigens like FGFR2, offers a promising strategy for improving therapeutic outcomes in patients with cancers that overexpress this receptor. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers to explore the full potential of this innovative ADC component.
References
Deruxtecan Analog 2: A Technical Overview of Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for Deruxtecan analog 2, a drug-linker conjugate utilized in the development of antibody-drug conjugates (ADCs). This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering available data, experimental context, and relevant biological pathways.
Introduction to this compound
This compound is a drug-linker conjugate that incorporates a derivative of the potent topoisomerase I inhibitor, exatecan. As a component of ADCs, it is designed to be attached to a monoclonal antibody, enabling targeted delivery to cancer cells. The efficacy and safety of such ADCs are critically dependent on the physicochemical properties of the drug-linker, including its solubility and stability.
Solubility Data
The solubility of a drug-linker conjugate is a critical parameter that influences its formulation, bioavailability, and ultimately, its therapeutic efficacy. Poor solubility can lead to challenges in manufacturing and may increase the risk of aggregation, which can impact both safety and potency.[1][2] The following table summarizes the available solubility information for this compound.
| Parameter | Value | Solvent System | Source |
| Solubility | ≥ 2 mg/mL (3.45 mM) | See Protocol Below | [3][4][5] |
Experimental Protocol for Solubilization
A clear solution of this compound at a concentration of ≥ 2 mg/mL can be achieved using the following protocol, as provided by a commercial supplier. This method is intended for in vivo applications.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.
-
Add 450 µL of saline to bring the final volume to 1 mL.
A visual representation of this workflow is provided below.
Stability Data
The stability of a drug-linker conjugate is paramount to ensure that the ADC maintains its integrity, potency, and safety profile throughout its shelf life and upon administration. Instability can lead to the premature release of the cytotoxic payload, potentially causing off-target toxicity.
The following table outlines the available stability data for a stock solution of this compound.
| Storage Condition | Duration | Notes | Source |
| -80°C | 6 months | Protect from light, store under nitrogen | |
| -20°C | 1 month | Protect from light, store under nitrogen |
General Experimental Protocols for ADC Stability Testing
While specific experimental details for the stability testing of this compound are not publicly available, general protocols for assessing the stability of ADCs are well-established. These studies typically involve subjecting the ADC to various stress conditions and analyzing its critical quality attributes over time.
Key Stability-Indicating Methods:
-
Size-Exclusion Chromatography (SEC): Used to detect and quantify aggregation and fragmentation of the ADC.
-
High-Performance Liquid Chromatography (HPLC): Various HPLC methods, such as reverse-phase and hydrophobic interaction chromatography, are used to assess purity, degradation products, and changes in the drug-to-antibody ratio (DAR).
-
Mass Spectrometry (MS): Employed to identify degradation products and confirm the structural integrity of the ADC.
-
Differential Scanning Calorimetry (DSC): Measures the thermal stability of the ADC.
A generalized workflow for a stability study is illustrated below.
Mechanism of Action and Signaling Pathway
Deruxtecan and its analogs are topoisomerase I inhibitors. When conjugated to an antibody targeting a tumor-specific antigen, such as HER2, the resulting ADC mediates its cytotoxic effect through a multi-step process.
-
Binding: The antibody component of the ADC binds to its target antigen on the surface of the cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell through endocytosis.
-
Payload Release: Within the cell, the linker is cleaved, releasing the Deruxtecan analog payload.
-
DNA Damage: The payload enters the nucleus and inhibits topoisomerase I, leading to DNA damage.
-
Apoptosis: The accumulation of DNA damage triggers programmed cell death (apoptosis).
The following diagram illustrates this proposed mechanism of action.
References
- 1. Solubility of ADCs | Evidentic GmbH [evidentic.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Conjugation of Deruxtecan Analog 2 to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. This targeted delivery approach aims to enhance the therapeutic window of the cytotoxic payload by minimizing systemic exposure and maximizing its concentration at the tumor site.[1][] Deruxtecan is a potent topoisomerase I inhibitor used as a payload in several successful ADCs.[3][4] "Deruxtecan analog 2" is a drug-linker conjugate composed of the topoisomerase I inhibitor Camptothecin and a linker terminating in a maleimide group, designed for conjugation to monoclonal antibodies.[5]
This document provides a detailed protocol for the conjugation of this compound to a monoclonal antibody via cysteine-directed maleimide-thiol chemistry. It includes procedures for antibody preparation, the conjugation reaction, and the purification and characterization of the resulting ADC.
Mechanism of Action and Signaling Pathway
The resulting antibody-drug conjugate targets a specific antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, typically via endocytosis. Inside the cell, the linker is cleaved, releasing the Camptothecin payload. Camptothecin inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in the cancer cell.
Experimental Workflow
The overall process for generating the antibody-drug conjugate involves several key steps, from antibody preparation to the final characterization of the purified product.
References
Application Notes and Protocols: Step-by-Step Guide for Anti-FGFR2 ADC Synthesis with "Deruxtecan analog 2"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1] This targeted delivery minimizes systemic toxicity and enhances the therapeutic index.[1] Fibroblast growth factor receptor 2 (FGFR2) is a receptor tyrosine kinase that is overexpressed in various solid tumors, including gastric, breast, and lung cancers, making it an attractive target for ADC development.[2][3] "Deruxtecan analog 2" is a drug-linker conjugate composed of a topoisomerase I inhibitor, Camptothecin, and a linker designed for conjugation to an antibody.[4] This document provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of an anti-FGFR2 ADC using "this compound".
Signaling Pathway
The FGFR2 signaling pathway plays a crucial role in cell proliferation, survival, differentiation, and angiogenesis. Ligand binding to the extracellular domain of FGFR2 induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation triggers downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which ultimately drive tumor growth and progression.
Caption: FGFR2 signaling pathway.
Experimental Workflow
The synthesis of the anti-FGFR2 ADC involves a multi-step process that begins with the preparation of the monoclonal antibody, followed by conjugation with the "this compound" drug-linker, and concludes with purification and characterization of the final ADC.
Caption: Experimental workflow for ADC synthesis.
Materials and Methods
Materials
-
Anti-FGFR2 monoclonal antibody (mAb)
-
"this compound" (MedChemExpress, HY-128979)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
-
Mass spectrometer (e.g., Q-TOF)
-
FGFR2-positive cancer cell line (e.g., SNU-16)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Experimental Protocols
Antibody Preparation and Reduction
This protocol describes the partial reduction of the interchain disulfide bonds of the anti-FGFR2 mAb to generate free thiol groups for conjugation.
-
Buffer Exchange: Prepare the anti-FGFR2 mAb at a concentration of 5-10 mg/mL in PBS (pH 7.4).
-
Reduction:
-
Prepare a fresh stock solution of TCEP (10 mM) in water.
-
Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 2-5 fold molar excess over the antibody. This should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Purification: Remove excess TCEP by buffer exchange into PBS (pH 7.4) using a desalting column or tangential flow filtration.
Conjugation of "this compound" to Anti-FGFR2 mAb
This protocol details the conjugation of the maleimide-containing "this compound" to the reduced anti-FGFR2 mAb via a thiol-maleimide reaction.
-
Drug-Linker Preparation: Dissolve "this compound" in DMSO to a final concentration of 10 mM.
-
Conjugation Reaction:
-
To the reduced and purified anti-FGFR2 mAb, add the "this compound" solution. A typical starting point is a 5-10 fold molar excess of the drug-linker over the antibody. This should be optimized to achieve the target DAR.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Quenching: Quench the reaction by adding a 3-fold molar excess of N-acetylcysteine relative to the drug-linker and incubate for 20 minutes.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other small molecules by size-exclusion chromatography (SEC) using PBS (pH 7.4) as the mobile phase.
Characterization of the Anti-FGFR2 ADC
Thorough characterization is essential to ensure the quality and consistency of the synthesized ADC.
3.1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
-
Instrumentation: Use an HPLC system equipped with a HIC column.
-
Mobile Phases:
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0.
-
-
Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Analysis: The different DAR species will elute based on their hydrophobicity, with higher DAR species having longer retention times. Calculate the average DAR by integrating the peak areas of the different species.
3.2. Purity and Aggregation Analysis by SEC-HPLC
-
Instrumentation: Use an HPLC system with a size-exclusion column.
-
Mobile Phase: PBS, pH 7.4.
-
Analysis: Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC. The presence of earlier eluting peaks indicates aggregation.
3.3. Mass Spectrometry
-
Sample Preparation: Deglycosylate the ADC using PNGase F.
-
Analysis: Analyze the intact or reduced ADC by mass spectrometry to confirm the molecular weight and determine the distribution of drug-linker conjugation.
3.4. In Vitro Cytotoxicity Assay
-
Cell Seeding: Seed an FGFR2-positive cancer cell line (e.g., SNU-16) in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the anti-FGFR2 ADC, a non-targeting control ADC, and the unconjugated antibody.
-
Incubation: Incubate the cells for 72-120 hours.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot cell viability against ADC concentration to determine the half-maximal inhibitory concentration (IC50).
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: ADC Synthesis and Purification Summary
| Parameter | Result |
| Antibody Concentration | X mg/mL |
| Molar Excess of TCEP | Y:1 |
| Molar Excess of Drug-Linker | Z:1 |
| Conjugation Yield | XX % |
| ADC Concentration after Purification | Y mg/mL |
Table 2: ADC Characterization Summary
| Parameter | Method | Result |
| Average DAR | HIC-HPLC | X.X |
| Monomer Purity | SEC-HPLC | >95% |
| Aggregation | SEC-HPLC | <5% |
| Molecular Weight (intact) | Mass Spectrometry | X kDa |
| IC50 (FGFR2-positive cells) | Cytotoxicity Assay | Y nM |
| IC50 (FGFR2-negative cells) | Cytotoxicity Assay | >1000 nM |
Conclusion
This application note provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of an anti-FGFR2 ADC using "this compound". The provided protocols and methodologies offer a solid foundation for researchers in the field of targeted cancer therapy. It is important to note that specific reaction conditions, such as the molar ratios of reagents, may require optimization to achieve the desired product characteristics.
References
Application Notes and Protocols for Deruxtecan Analog 2 in FGFR2-Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deruxtecan analog 2 is a state-of-the-art drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs) targeting the Fibroblast Growth Factor Receptor 2 (FGFR2). This novel compound comprises a potent topoisomerase I inhibitor, a derivative of Camptothecin, connected to a linker system engineered for stable conjugation to an anti-FGFR2 monoclonal antibody. FGFR2 is a clinically validated target in various solid tumors, and its overexpression is associated with poor prognosis. ADCs constructed with this compound offer a promising therapeutic strategy by enabling the targeted delivery of a highly cytotoxic payload to FGFR2-expressing cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its application in preclinical research.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C29H30FN5O7 |
| Molecular Weight | 579.58 g/mol |
| CAS Number | 1599440-10-4 |
| Synonyms | Example 9 P3 |
| Solubility | Soluble in DMSO. For in vivo applications, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[1] |
| Storage | Store at -20°C for short-term and -80°C for long-term.[1] |
Mechanism of Action
The therapeutic utility of this compound is realized when it is conjugated to an anti-FGFR2 monoclonal antibody to form an ADC. The proposed mechanism of action for an anti-FGFR2 ADC utilizing this compound is as follows:
-
Binding: The antibody component of the ADC selectively binds to the extracellular domain of FGFR2 on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-FGFR2 complex is internalized by the cancer cell through receptor-mediated endocytosis.
-
Payload Release: Inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved by lysosomal enzymes, releasing the active Camptothecin-based payload.
-
Topoisomerase I Inhibition: The released cytotoxic payload diffuses into the nucleus and inhibits topoisomerase I, an enzyme essential for DNA replication and repair.
-
Apoptosis: Inhibition of topoisomerase I leads to DNA damage and ultimately triggers programmed cell death (apoptosis) in the cancer cell.
Figure 1: Proposed mechanism of action for an anti-FGFR2 ADC utilizing this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound (Example 9 P3)
This protocol is a generalized representation based on common organic synthesis techniques for similar compounds. The specific details for the synthesis of "Example 9 P3" are proprietary and detailed in patent documentation (WO2022087243A1). Researchers should refer to the patent for precise synthetic steps and characterization data.
Materials:
-
Camptothecin derivative with a reactive functional group
-
Linker precursor with a corresponding reactive group and a protected maleimide group
-
Appropriate solvents (e.g., DMF, DCM)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Deprotection reagents (e.g., TFA)
-
Purification materials (e.g., silica gel for chromatography, HPLC system)
Procedure:
-
Coupling of Camptothecin to Linker: a. Dissolve the Camptothecin derivative and the linker precursor in an appropriate anhydrous solvent under an inert atmosphere. b. Add the coupling reagents and stir the reaction at room temperature until completion, monitoring by TLC or LC-MS. c. Upon completion, quench the reaction and perform an aqueous workup. d. Purify the resulting conjugate by column chromatography.
-
Deprotection of the Maleimide Group: a. Dissolve the purified conjugate in a suitable solvent. b. Add the deprotection reagent (e.g., TFA) and stir at room temperature. c. Monitor the reaction for the removal of the protecting group. d. Neutralize the reaction and purify the final product, this compound, using HPLC.
-
Characterization: a. Confirm the identity and purity of the final product using NMR, Mass Spectrometry, and HPLC.
Figure 2: Generalized workflow for the synthesis of this compound.
Protocol 2: In Vitro Cytotoxicity Assay of Anti-FGFR2 ADC
This protocol outlines the procedure for evaluating the cytotoxic activity of an anti-FGFR2 ADC, prepared using this compound, on FGFR2-positive and FGFR2-negative cancer cell lines.[2]
Materials:
-
FGFR2-positive human cancer cell line (e.g., SNU-16, KATO III)
-
FGFR2-negative human cancer cell line (for control)
-
Anti-FGFR2 ADC (conjugated with this compound)
-
Isotype control ADC
-
Free this compound
-
Cell culture medium and supplements
-
96-well cell culture plates
-
CellTiter-Glo® 2.0 Assay Kit (or equivalent for measuring cell viability)
-
Luminometer
Procedure:
-
Cell Seeding: a. Culture FGFR2-positive and FGFR2-negative cells to ~80% confluency. b. Harvest cells and seed them into 96-well plates at an appropriate density (e.g., 5,000 cells/well). c. Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: a. Prepare serial dilutions of the anti-FGFR2 ADC, isotype control ADC, and free this compound in cell culture medium. b. Remove the medium from the cell plates and add the different concentrations of the test articles. c. Include wells with untreated cells as a negative control. d. Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: a. Equilibrate the CellTiter-Glo® reagent to room temperature. b. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a non-linear regression analysis.
Figure 3: Workflow for the in vitro cytotoxicity assay.
Protocol 3: In Vivo Xenograft Tumor Model for Efficacy Studies
This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of an anti-FGFR2 ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
FGFR2-positive human cancer cell line (e.g., SNU-16)
-
Matrigel (or other appropriate extracellular matrix)
-
Anti-FGFR2 ADC (conjugated with this compound)
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: a. Harvest FGFR2-positive cancer cells and resuspend them in a mixture of sterile PBS and Matrigel. b. Subcutaneously inject the cell suspension into the flank of each mouse. c. Monitor the mice for tumor growth.
-
Treatment: a. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. b. Administer the anti-FGFR2 ADC intravenously at predetermined doses and schedules (e.g., once weekly). c. Administer the vehicle control to the control group.
-
Monitoring and Data Collection: a. Measure the tumor volume using calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2. b. Monitor the body weight of the mice as an indicator of toxicity. c. Observe the mice for any signs of adverse effects.
-
Endpoint and Analysis: a. The study can be terminated when the tumors in the control group reach a predetermined size or at a specified time point. b. Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). c. Compare the tumor growth inhibition between the treated and control groups to determine the efficacy of the anti-FGFR2 ADC.
Conclusion
This compound is a valuable tool for the development of next-generation ADCs targeting FGFR2. The protocols provided herein offer a framework for researchers to synthesize and evaluate the preclinical efficacy of anti-FGFR2 ADCs based on this innovative drug-linker technology. Careful adherence to these methodologies will enable the generation of robust and reproducible data, facilitating the advancement of novel targeted cancer therapies.
References
Application Notes and Protocols for Cell-Based Assays of Deruxtecan Analog 2 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. Deruxtecan analog 2 is a drug-linker conjugate composed of Camptothecin, a Topoisomerase I inhibitor, and a cleavable linker.[1] When conjugated to a monoclonal antibody (mAb) that targets a tumor-associated antigen, the resulting ADC offers a highly specific and potent anti-cancer agent. This document provides detailed protocols for essential cell-based assays to evaluate the efficacy of ADCs constructed with this compound. These assays are critical for the preclinical evaluation and characterization of novel ADCs.
The mechanism of action for Deruxtecan-based ADCs involves a multi-step process. The ADC first binds to a specific antigen on the surface of a cancer cell.[2] Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosome.[2] Within the acidic environment of the lysosome, the linker is cleaved by lysosomal enzymes, releasing the active Camptothecin payload.[2][3] The released payload then translocates to the nucleus, where it inhibits Topoisomerase I, leading to DNA damage and ultimately, apoptotic cell death.
This application note will focus on protocols for assessing the cytotoxicity, bystander effect, and internalization of a hypothetical anti-FGFR2 ADC utilizing this compound. Fibroblast Growth Factor Receptor 2 (FGFR2) is a clinically relevant target overexpressed in various solid tumors.
Mechanism of Action and Signaling Pathway
The cytotoxic payload of this compound, Camptothecin, exerts its anti-tumor effect by inhibiting Topoisomerase I. This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. Camptothecin stabilizes the covalent complex between Topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted to cytotoxic double-strand breaks during DNA replication, triggering cell cycle arrest and apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay
This assay determines the concentration of the ADC required to inhibit the growth of or kill cancer cells. The IC50 (half-maximal inhibitory concentration) value is a key parameter for evaluating ADC potency. A common method for assessing cell viability is the MTT assay.
Materials:
-
Target cancer cell line (e.g., FGFR2-positive gastric cancer cell line, SNU-16)
-
Non-target cancer cell line (e.g., FGFR2-negative cell line, for specificity testing)
-
This compound ADC (anti-FGFR2)
-
Control ADC (non-targeting IgG conjugated with this compound)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound ADC and the control ADC in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include a vehicle control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Bystander Killing Assay
The bystander effect is the ability of an ADC to kill neighboring antigen-negative tumor cells. This is a crucial feature for treating heterogeneous tumors. This assay utilizes a co-culture system of antigen-positive and antigen-negative cells.
Materials:
-
Antigen-positive target cell line (e.g., FGFR2-positive SNU-16 cells)
-
Antigen-negative bystander cell line (e.g., FGFR2-negative cells, Raji-Luc, engineered to express luciferase)
-
This compound ADC (anti-FGFR2)
-
Control ADC (non-targeting)
-
Complete cell culture medium
-
96-well white-walled, clear-bottom plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Protocol:
-
Co-culture the antigen-positive and antigen-negative (luciferase-expressing) cells at a 1:1 ratio in a 96-well plate, with a total of 4,000 cells per well.
-
Incubate the plate overnight at 37°C and 5% CO2.
-
Prepare serial dilutions of the this compound ADC and control ADC.
-
Add the diluted ADCs to the co-culture and incubate for 5 days.
-
After incubation, add 100 µL of luciferase assay reagent to each well and incubate at room temperature for 5 minutes.
-
Measure the luminescence using a luminometer. The reduction in luminescence corresponds to the killing of the antigen-negative bystander cells.
-
Calculate the percentage of bystander cell viability relative to the untreated control.
ADC Internalization Assay
The internalization of the ADC is a prerequisite for the intracellular release of the cytotoxic payload. This assay quantifies the uptake of the ADC by target cells, often using flow cytometry.
Materials:
-
Target cancer cell line (e.g., FGFR2-positive SNU-16 cells)
-
This compound ADC labeled with a pH-sensitive dye (e.g., pHrodo™ Red)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Flow cytometer
Protocol:
-
Label the this compound ADC with a pH-sensitive dye according to the manufacturer's protocol. This dye is non-fluorescent at neutral pH but fluoresces in the acidic environment of endosomes and lysosomes.
-
Seed target cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the labeled ADC in complete culture medium.
-
Remove the medium and add the ADC dilutions to the cells.
-
Incubate the plate at 37°C for various time points (e.g., 0.5, 2, 4, and 24 hours). As a negative control, incubate a set of wells at 4°C for the longest time point to measure surface binding.
-
After incubation, wash the cells twice with cold PBS.
-
Detach the cells using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.
-
Analyze the fluorescence intensity using a flow cytometer. The increase in fluorescence over time at 37°C indicates the amount of internalized ADC.
Data Presentation
The quantitative data from these assays should be summarized in clear and structured tables to facilitate comparison between different ADCs or experimental conditions.
Table 1: In Vitro Cytotoxicity of this compound ADC
| Cell Line | Target Expression | ADC Treatment | IC50 (nM) |
| SNU-16 | FGFR2-positive | Anti-FGFR2-Deruxtecan analog 2 | Value |
| SNU-16 | FGFR2-positive | Non-targeting-Deruxtecan analog 2 | Value |
| FGFR2-negative line | FGFR2-negative | Anti-FGFR2-Deruxtecan analog 2 | Value |
Table 2: Bystander Killing Efficacy of this compound ADC
| ADC Treatment | Concentration (nM) | % Bystander Cell Viability |
| Anti-FGFR2-Deruxtecan analog 2 | Conc. 1 | Value |
| Conc. 2 | Value | |
| Conc. 3 | Value | |
| Non-targeting-Deruxtecan analog 2 | Conc. 1 | Value |
| Conc. 2 | Value | |
| Conc. 3 | Value |
Table 3: Internalization of this compound ADC in FGFR2-Positive Cells
| Time (hours) | Mean Fluorescence Intensity (MFI) at 37°C | MFI at 4°C (Surface Binding) |
| 0.5 | Value | Value |
| 2 | Value | Value |
| 4 | Value | Value |
| 24 | Value | Value |
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro characterization of ADCs based on this compound. By systematically evaluating cytotoxicity, bystander effect, and internalization, researchers can effectively screen and select promising ADC candidates for further preclinical and clinical development. The provided diagrams and data tables offer a clear and concise way to visualize experimental workflows and present key findings. These assays are fundamental to advancing our understanding of ADC mechanisms and accelerating the development of next-generation targeted cancer therapies.
References
Application Notes and Protocols for In Vivo Experimental Design with "Deruxtecan analog 2" Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and execution of studies involving antibody-drug conjugates (ADCs) utilizing "Deruxtecan analog 2". This document outlines detailed protocols for efficacy, pharmacokinetic, and toxicology studies, presents data in a structured format, and includes visualizations of key biological pathways and experimental workflows.
Introduction to "this compound" Conjugates
"this compound" is a drug-linker conjugate composed of a camptothecin-based Topoisomerase I inhibitor payload and a cleavable linker system. This potent cytotoxic agent is designed to be conjugated to monoclonal antibodies (mAbs) to create highly targeted ADCs. A key application for this technology is in the development of ADCs targeting Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase often overexpressed in various solid tumors.
The mechanism of action for a "this compound" ADC, such as a hypothetical anti-FGFR2 ADC, involves the selective binding of the antibody to the target receptor on tumor cells. Following internalization, the linker is cleaved in the lysosomal compartment, releasing the active deruxtecan payload. The payload then inhibits Topoisomerase I, leading to DNA damage and ultimately, apoptotic cell death.
Signaling Pathways
To effectively design and interpret in vivo studies, a thorough understanding of the relevant signaling pathways is crucial.
Anti-FGFR2 ADC Mechanism of Action
An anti-FGFR2 ADC utilizing a "this compound" payload initiates its therapeutic effect by binding to FGFR2 on the surface of cancer cells. This binding leads to the internalization of the ADC-receptor complex.
Caption: Mechanism of action for an anti-FGFR2 "this compound" ADC.
Downstream Signaling of Topoisomerase I Inhibition
The deruxtecan payload, once released, acts as a potent Topoisomerase I inhibitor. This inhibition leads to the accumulation of single-strand DNA breaks, which are converted into double-strand breaks during DNA replication, triggering a DNA damage response and subsequent apoptosis.
Caption: Downstream signaling cascade of Topoisomerase I inhibition by the deruxtecan payload.
In Vivo Experimental Protocols
The following protocols are provided as a general framework and should be adapted based on the specific ADC, tumor model, and experimental objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Efficacy Study in a Xenograft Model
This protocol describes a typical efficacy study using a subcutaneous xenograft model in immunodeficient mice.
Experimental Workflow:
Caption: Workflow for an in vivo efficacy study.
Detailed Protocol:
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Cell Line: An appropriate FGFR2-expressing cancer cell line (e.g., NCI-N87 gastric cancer cells).
-
Tumor Implantation:
-
Harvest tumor cells during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Inject 5 x 10^6 cells subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment groups may include:
-
Vehicle control (e.g., PBS)
-
Non-binding control ADC
-
Unconjugated anti-FGFR2 antibody
-
Anti-FGFR2 "this compound" ADC (at various dose levels)
-
-
Administer the treatments via intravenous (IV) injection.
-
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
-
Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a specific duration.
-
Individual animals may be euthanized if they meet a humane endpoint (e.g., >20% body weight loss, tumor ulceration).
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
-
Illustrative Efficacy Data:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1850 ± 210 | - |
| Non-binding Control ADC | 10 | 1790 ± 195 | 3.2 |
| Anti-FGFR2 mAb | 10 | 1250 ± 150 | 32.4 |
| Anti-FGFR2 "this compound" ADC | 3 | 650 ± 90 | 64.9 |
| Anti-FGFR2 "this compound" ADC | 10 | 150 ± 45 | 91.9 |
Pharmacokinetic (PK) Study
This protocol outlines a study to determine the pharmacokinetic profile of the ADC.
Detailed Protocol:
-
Animal Model: Non-tumor-bearing female athymic nude mice (6-8 weeks old).
-
Dosing:
-
Administer a single IV dose of the anti-FGFR2 "this compound" ADC.
-
-
Blood Sampling:
-
Collect serial blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentrations of total antibody, conjugated ADC, and released payload in plasma samples using validated analytical methods (e.g., ELISA for antibody/ADC, LC-MS/MS for payload).
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key PK parameters.
-
Illustrative Pharmacokinetic Data:
| Analyte | Cmax (µg/mL) | AUC (µg*h/mL) | t1/2 (hours) |
| Total Antibody | 150.2 | 15890 | 180.5 |
| Conjugated ADC | 148.5 | 13570 | 155.2 |
| Released Payload | 0.08 | 1.2 | 18.3 |
Toxicology Study
This protocol provides a framework for assessing the safety and tolerability of the ADC.
Detailed Protocol:
-
Animal Model: A relevant species, often rats or cynomolgus monkeys, depending on antibody cross-reactivity.
-
Dosing:
-
Administer single or repeat doses of the ADC at multiple dose levels, including a vehicle control.
-
-
Monitoring:
-
Conduct daily clinical observations for signs of toxicity.
-
Monitor body weight and food consumption regularly.
-
-
Clinical Pathology:
-
Collect blood samples for hematology and clinical chemistry analysis at baseline and at the end of the study.
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a full necropsy.
-
Collect and preserve a comprehensive set of tissues for histopathological examination by a veterinary pathologist.
-
-
Data Analysis:
-
Identify any dose-related adverse effects.
-
Determine the Maximum Tolerated Dose (MTD).
-
Illustrative Toxicology Endpoints:
| Parameter | Observation |
| Clinical Signs | Dose-dependent changes in activity levels at high doses. |
| Body Weight | Minor, transient body weight loss at the highest dose. |
| Hematology | Reversible, dose-dependent decrease in neutrophil counts. |
| Clinical Chemistry | No significant changes observed. |
| Histopathology | Minimal to mild hepatocellular vacuolation at the highest dose. |
Conclusion
The successful in vivo evaluation of "this compound" conjugates requires a well-designed and meticulously executed experimental plan. The protocols and data presented in these application notes provide a foundational framework for researchers to assess the efficacy, pharmacokinetics, and safety of these novel ADCs. Careful consideration of the specific characteristics of the ADC and the chosen animal model is essential for generating robust and translatable preclinical data to guide further drug development.
Application Note: Determination of Drug-to-Antibody Ratio (DAR) for ADCs Conjugated with Deruxtecan Analog 2
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly impacts both its efficacy and safety profile.[1][2] An optimal DAR ensures sufficient potency while minimizing potential toxicity associated with high drug loading.[2] This application note provides detailed protocols for determining the average DAR and DAR distribution of a monoclonal antibody conjugated with Deruxtecan analog 2, a homolog of the topoisomerase I inhibitor deruxtecan.[3][4]
The primary methods covered are Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which are widely used for DAR characterization. Additionally, an overview of UV-Vis spectroscopy for average DAR determination is included.
Principle of DAR Calculation
The conjugation of the hydrophobic drug-linker, this compound, to an antibody increases the overall hydrophobicity of the protein. This change in hydrophobicity allows for the separation of ADC species with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8) using chromatographic techniques.
-
Hydrophobic Interaction Chromatography (HIC): This non-denaturing technique separates molecules based on their surface hydrophobicity. ADCs are loaded onto a HIC column in a high-salt buffer, which promotes hydrophobic interactions. A decreasing salt gradient is then used to elute the different DAR species, with higher DAR species eluting later due to their increased hydrophobicity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their polarity. For cysteine-linked ADCs, the antibody is typically reduced to separate the light and heavy chains prior to analysis. The drug-conjugated chains are more hydrophobic and are retained longer on the non-polar stationary phase. The average DAR is calculated from the weighted peak areas of the different species.
-
UV-Vis Spectroscopy: This method provides a rapid estimation of the average DAR by measuring the absorbance of the ADC at two different wavelengths, typically 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance. This method relies on the Beer-Lambert law and requires the extinction coefficients of the antibody and the drug.
Experimental Protocols
DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol describes the determination of the DAR distribution and average DAR of an ADC conjugated with this compound using HIC-HPLC.
Materials and Reagents:
-
ADC sample (mAb-Deruxtecan analog 2 conjugate)
-
Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 10% Isopropanol and 10% Acetonitrile
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
Experimental Workflow:
Caption: Workflow for DAR analysis by HIC-HPLC.
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
HPLC Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20 µL of the prepared ADC sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the different DAR species in the chromatogram.
-
Calculate the percentage of each DAR species relative to the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs in that species) / 100
-
Quantitative Data (Example):
| DAR Species | Retention Time (min) | Peak Area | % of Total Area |
| DAR 0 | 5.2 | 150,000 | 5.0 |
| DAR 2 | 8.9 | 900,000 | 30.0 |
| DAR 4 | 12.5 | 1,500,000 | 50.0 |
| DAR 6 | 15.8 | 390,000 | 13.0 |
| DAR 8 | 18.2 | 60,000 | 2.0 |
| Total | 3,000,000 | 100.0 |
Average DAR Calculation: Average DAR = ((5.0 * 0) + (30.0 * 2) + (50.0 * 4) + (13.0 * 6) + (2.0 * 8)) / 100 = 3.54
DAR Determination by Reversed-Phase HPLC (RP-HPLC)
This protocol is for determining the average DAR of a cysteine-linked ADC with this compound after reduction of the antibody.
Materials and Reagents:
-
ADC sample (mAb-Deruxtecan analog 2 conjugate)
-
Dithiothreitol (DTT)
-
Guanidine Hydrochloride
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
RP-HPLC Column (e.g., C4 or C8)
-
HPLC system with a UV detector
Procedure:
-
Sample Reduction:
-
To 100 µg of the ADC sample, add Guanidine Hydrochloride to a final concentration of 6 M.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the disulfide bonds.
-
-
HPLC Method:
-
Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the reduced sample.
-
Apply a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated light chain (LC), conjugated light chain (LC-D), unconjugated heavy chain (HC), and conjugated heavy chain (HC-D).
-
Calculate the weighted average DAR based on the peak areas of the light and heavy chains. Average DAR = 2 * [ (Σ Weighted Peak Area of HC) + (Σ Weighted Peak Area of LC) ] / 100
-
Quantitative Data (Example):
| Chain Species | Retention Time (min) | Peak Area | % of Total Area |
| Light Chain (LC) | 15.1 | 450,000 | 15.0 |
| Light Chain-Drug (LC-D1) | 18.3 | 1,050,000 | 35.0 |
| Heavy Chain (HC) | 25.6 | 300,000 | 10.0 |
| Heavy Chain-Drug (HC-D1) | 28.9 | 600,000 | 20.0 |
| Heavy Chain-Drug (HC-D2) | 31.2 | 450,000 | 15.0 |
| Heavy Chain-Drug (HC-D3) | 33.5 | 150,000 | 5.0 |
| Total | 3,000,000 | 100.0 |
Average DAR Calculation:
-
Weighted LC = (15.0 * 0) + (35.0 * 1) = 35.0
-
Weighted HC = (10.0 * 0) + (20.0 * 1) + (15.0 * 2) + (5.0 * 3) = 65.0
-
Average DAR = 2 * (35.0 + 65.0) / 100 = 2.0 (Note: This is a simplified example. The actual calculation would depend on the specific conjugation sites). A more direct calculation based on total drug-loaded chains is often used.
Logical Relationship of ADC Components
The following diagram illustrates the components of the this compound ADC and their relationships.
Caption: Components of a this compound ADC.
Summary of DAR Calculation Methods
| Method | Principle | Information Obtained | Throughput | Notes |
| HIC-HPLC | Separation by hydrophobicity | Average DAR and DAR distribution | Medium | Non-denaturing, preserves native structure. |
| RP-HPLC | Separation by polarity | Average DAR (from reduced chains) | Medium | Denaturing, provides information on light and heavy chain loading. |
| UV-Vis Spectroscopy | Absorbance measurement | Average DAR only | High | Simple and fast, requires known extinction coefficients. |
| Mass Spectrometry (MS) | Mass-to-charge ratio | Precise mass and DAR distribution | Low to Medium | Can provide detailed structural information. |
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development and quality control of ADCs such as those conjugated with this compound. Hydrophobic Interaction Chromatography is a robust method for determining the DAR distribution under native conditions, while Reversed-Phase HPLC provides an orthogonal method for calculating the average DAR after reduction of the antibody. The choice of method will depend on the specific information required and the stage of development. For routine analysis, UV-Vis spectroscopy can be a high-throughput option for estimating the average DAR.
References
Application Notes and Protocols for the Purification of Deruxtecan Analog 2 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of Antibody-Drug Conjugates (ADCs) utilizing "Deruxtecan analog 2," a drug-linker conjugate composed of the topoisomerase I inhibitor Camptothecin and a linker, intended for the preparation of anti-FGFR2 ADCs.[1][2][3] Given the hydrophobic nature of Camptothecin-based payloads, these protocols are designed to address potential challenges such as aggregation and the removal of process-related impurities.[4][5]
Introduction to this compound ADCs
This compound is a drug-linker conjugate designed for the development of ADCs. The payload, a Camptothecin analog, is a potent topoisomerase I inhibitor that induces cell death by disrupting DNA replication. When conjugated to an antibody targeting a tumor-specific antigen, such as FGFR2, the resulting ADC is designed for targeted delivery of the cytotoxic payload to cancer cells.
The manufacturing process of ADCs is complex and can result in a heterogeneous mixture containing the desired ADC, unconjugated antibody, free drug-linker, and aggregates. Effective purification is critical to ensure the safety, efficacy, and stability of the final product by controlling critical quality attributes (CQAs) such as the drug-to-antibody ratio (DAR), the level of free drug-linker, and the percentage of aggregates.
Purification Strategy Overview
A multi-step purification strategy is recommended for this compound ADCs to address the various impurities. The general workflow involves initial capture and buffer exchange followed by polishing steps to remove aggregates and achieve a homogenous product.
Caption: General purification workflow for this compound ADCs.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific antibody and conjugation process used.
Protocol 1: Initial Purification and Buffer Exchange using Tangential Flow Filtration (TFF)
TFF is an efficient method for the initial clean-up of the crude conjugation mixture. It is used to remove unconjugated drug-linker, residual solvents, and to exchange the buffer to one suitable for the subsequent chromatography steps.
Materials:
-
TFF system with a 30 kDa molecular weight cut-off (MWCO) membrane cassette (e.g., Pellicon® Capsule with Ultracel® membrane)
-
Crude ADC conjugation mixture
-
Diafiltration Buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0)
-
Final Formulation Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
Procedure:
-
System Preparation: Assemble the TFF system according to the manufacturer's instructions. Sanitize and equilibrate the membrane with the Diafiltration Buffer.
-
Loading: Load the crude ADC conjugation mixture into the TFF system.
-
Concentration (Optional): Concentrate the ADC solution to a target concentration of 25-30 g/L.
-
Diafiltration: Perform diafiltration with at least 5-10 diavolumes of the Diafiltration Buffer to remove free "this compound" and other small molecule impurities.
-
Final Concentration and Formulation: After adequate buffer exchange, concentrate the ADC solution to the desired final concentration and exchange the buffer to the final formulation buffer.
-
Product Recovery: Recover the purified and buffer-exchanged ADC solution from the system.
Protocol 2: Separation of DAR Species and Aggregates by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the overall hydrophobicity of the ADC, HIC can effectively separate different DAR species and remove highly hydrophobic aggregates.
Materials:
-
HPLC system
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0, with 25% (v/v) Isopropyl Alcohol
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample from Protocol 1 to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Injection: Inject the prepared sample onto the equilibrated column.
-
Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 column volumes.
-
Fraction Collection: Collect fractions corresponding to the desired DAR species.
-
Analysis: Analyze the collected fractions by UV-Vis spectroscopy and SEC to determine the DAR and aggregation levels.
| Parameter | Condition | Reference |
| Column | TSKgel Butyl-NPR | |
| Mobile Phase A | 1.2 M (NH₄)₂SO₄, 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0 | |
| Mobile Phase B | 25 mM NaH₂PO₄/Na₂HPO₄, 25% IPA, pH 6.0 | |
| Flow Rate | 0.8 mL/min | |
| Gradient | 0-100% B over 20 min | |
| Detection | 280 nm |
Protocol 3: Final Polishing by Size Exclusion Chromatography (SEC)
SEC is used as a final polishing step to remove any remaining aggregates and to ensure the ADC is in the correct formulation buffer.
Materials:
-
HPLC or FPLC system
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Formulation Buffer (e.g., 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5 with 15% (v/v) Isopropyl Alcohol)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the Mobile Phase.
-
Sample Preparation: Pool and concentrate the fractions containing the desired ADC species from the HIC step.
-
Injection: Inject the concentrated ADC sample onto the SEC column.
-
Elution: Elute the sample with the Mobile Phase under isocratic conditions.
-
Fraction Collection: Collect the main peak corresponding to the monomeric ADC.
-
Analysis: Analyze the purified ADC for purity, concentration, DAR, and aggregate content.
| Parameter | Condition | Reference |
| Column | TSKgel G3000SWxl | |
| Mobile Phase | 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, 15% IPA, pH 6.5 | |
| Flow Rate | 0.35 mL/min | |
| Detection | 280 nm |
Characterization of Purified ADC
Thorough characterization of the purified "this compound" ADC is essential to ensure it meets the required quality standards.
Drug-to-Antibody Ratio (DAR) Determination
The average DAR and the distribution of different DAR species are critical parameters affecting the ADC's efficacy and safety.
-
UV-Vis Spectroscopy: A simple method to estimate the average DAR by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the drug-linker.
-
Hydrophobic Interaction Chromatography (HIC): As described in Protocol 2, HIC can resolve different DAR species, and the relative peak areas can be used to determine the DAR distribution.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate determination of the DAR by measuring the mass of the intact or reduced ADC.
Quantification of Free Drug-Linker
Residual free drug-linker can lead to off-target toxicity and must be carefully controlled.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A common method for separating and quantifying small hydrophobic molecules like the free drug-linker.
-
Two-Dimensional Liquid Chromatography (2D-LC) coupled with Mass Spectrometry: A highly sensitive method for detecting and quantifying trace amounts of free drug species.
Aggregate Analysis
The presence of aggregates can impact the safety and efficacy of the ADC.
-
Size Exclusion Chromatography (SEC): The primary method for quantifying high molecular weight species (aggregates).
| Analytical Method | Parameter Measured | Key Considerations | Reference |
| UV-Vis Spectroscopy | Average DAR | Simple, but less accurate than other methods. | |
| HIC | DAR distribution, Aggregates | Provides information on the heterogeneity of the ADC population. | |
| SEC | Aggregates, Purity | The gold standard for aggregate analysis. | |
| LC-MS | Average DAR, DAR distribution, Purity | Provides accurate mass information for confident identification. | |
| RP-HPLC/2D-LC-MS | Free Drug-Linker | Essential for quantifying potentially toxic impurities. |
Mechanism of Action and Signaling Pathway
ADCs based on Deruxtecan analogs exert their cytotoxic effect through the inhibition of Topoisomerase I. When targeted to FGFR2-expressing cells, the ADC follows a specific pathway to induce cell death.
Caption: Mechanism of action of a this compound ADC targeting FGFR2.
Conclusion
The purification of "this compound" ADCs requires a well-defined and robust multi-step process to ensure the removal of impurities and to produce a homogenous product with a controlled drug-to-antibody ratio. The protocols and analytical methods described in these application notes provide a solid foundation for the development and optimization of a purification strategy for this class of antibody-drug conjugates. Careful control of the purification process is paramount to achieving a safe and effective therapeutic agent.
References
Application Notes and Protocols: Handling and Storage of Deruxtecan analog 2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe handling, storage, and in vitro application of "Deruxtecan analog 2," a drug-linker conjugate composed of a Camptothecin analog (a Topoisomerase I inhibitor) and a linker, intended for the preparation of anti-FGFR2 antibody-drug conjugates (ADCs).
Product Information and Storage
Proper storage is critical to maintain the stability and activity of this compound.
| Parameter | Recommendation |
| Storage Temperature | Store at -80°C for long-term storage (up to 6 months). Store at -20°C for short-term storage (up to 1 month).[1] |
| Storage Conditions | Protect from light.[1] Store under a nitrogen atmosphere.[1] |
| Physical Form | Solid powder. |
| Chemical Properties | Composed of a Camptothecan analog (Topoisomerase I inhibitor) and a linker molecule.[1] |
Safety Precautions and Handling
This compound is a potent cytotoxic compound and must be handled with extreme caution in a controlled laboratory environment.
General Handling Guidelines:
-
Designated Work Area: All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a cytotoxic drug safety cabinet to protect both the user and the product.[2]
-
Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes:
-
Disposable gown with tight-fitting cuffs.
-
Two pairs of chemotherapy-grade nitrile gloves.
-
Safety glasses with side shields or a full-face shield.
-
A fit-tested N95 respirator or higher-level respiratory protection.
-
-
Spill Management: A spill kit specifically for cytotoxic agents should be readily available. In case of a spill, follow established institutional procedures for cleaning and decontamination.
-
Waste Disposal: All materials that come into contact with this compound, including pipette tips, tubes, and PPE, must be disposed of as cytotoxic waste according to institutional and local regulations.
Reconstitution and Aliquoting Protocol
To ensure accuracy and minimize degradation, follow this protocol for reconstituting and aliquoting this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile, DNAse/RNAse-free polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Protocol:
-
Pre-cool: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation.
-
Reconstitution:
-
Under a certified BSC, carefully open the vial.
-
Add the required volume of anhydrous DMSO to achieve a desired stock concentration. For example, to prepare a 10 mM stock solution, refer to the table below.
-
Gently vortex or sonicate the vial to ensure the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting:
-
Immediately after reconstitution, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date, and storage temperature.
-
-
Storage of Stock Solution:
-
Store the aliquoted stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Reconstitution Table for a 10 mM Stock Solution:
| Mass of this compound | Volume of DMSO to Add |
| 1 mg | 172.54 µL |
| 5 mg | 862.7 µL |
| 10 mg | 1.7254 mL |
Note: The molecular weight of this compound is 579.58 g/mol .
Experimental Protocols
This compound is a key component for the synthesis of anti-FGFR2 ADCs. Once conjugated to an anti-FGFR2 antibody, the resulting ADC can be used in various in vitro and in vivo experiments.
In Vitro Cytotoxicity Assay
This protocol outlines a general method to assess the cytotoxic activity of an anti-FGFR2 ADC constructed with this compound on cancer cell lines.
Materials:
-
FGFR2-positive cancer cell line (e.g., SNU-16, KATO III)
-
Complete cell culture medium
-
Anti-FGFR2 ADC (conjugated with this compound)
-
Control antibody (unconjugated)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed the FGFR2-positive cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the anti-FGFR2 ADC and the control antibody in complete cell culture medium.
-
Remove the old medium from the cells and add the diluted compounds to the respective wells. Include wells with untreated cells as a negative control.
-
-
Incubation: Incubate the plate for a period determined by the cell line's doubling time (e.g., 72 hours).
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required and then measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.
-
Mechanism of Action and Signaling Pathways
This compound is designed to be part of an ADC that targets cells expressing Fibroblast Growth Factor Receptor 2 (FGFR2). The cytotoxic payload is a Camptothecin analog, which is a Topoisomerase I inhibitor.
FGFR2 Signaling Pathway
FGFR2 is a receptor tyrosine kinase that, upon binding to its ligand (Fibroblast Growth Factor - FGF), dimerizes and autophosphorylates, initiating downstream signaling cascades that are crucial for cell proliferation, survival, and migration.
References
Application Notes and Protocols for Deruxtecan Analog 2 in Gastric Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: "Deruxtecan analog 2" is a specific chemical entity described as a drug-linker conjugate composed of Camptothecin (a topoisomerase I inhibitor) and a linker, intended for the preparation of antibody-drug conjugates (ADCs), such as those targeting FGFR2[1]. As publicly available data on the biological activity of an ADC formulated with this specific analog in gastric cancer is limited, these application notes will focus on the well-characterized and clinically approved ADC, Trastuzumab Deruxtecan (T-DXd). T-DXd utilizes a similar topoisomerase I inhibitor payload (an exatecan derivative, DXd) and its principles of action and evaluation are directly relevant. The provided protocols are broadly applicable for evaluating ADCs in gastric cancer cell lines.
Introduction and Mechanism of Action
Trastuzumab Deruxtecan (Enhertu®) is an antibody-drug conjugate targeting HER2. It is composed of the anti-HER2 monoclonal antibody Trastuzumab, a cleavable tetrapeptide-based linker, and a potent topoisomerase I inhibitor payload, DXd[2][3]. T-DXd has demonstrated significant efficacy in HER2-positive gastric cancer[2][4].
The mechanism of action involves several key steps:
-
Binding: The antibody component of T-DXd binds to the HER2 receptor on the surface of tumor cells.
-
Internalization: The T-DXd-HER2 complex is internalized into the cell via endocytosis.
-
Payload Release: Inside the cell, the linker is cleaved by lysosomal enzymes, which are often upregulated in cancer cells, releasing the DXd payload into the cytoplasm.
-
DNA Damage and Apoptosis: The released DXd, a topoisomerase I inhibitor, intercalates into DNA and prevents the re-ligation of single-strand breaks, leading to DNA damage and triggering apoptosis (programmed cell death).
-
Bystander Effect: The released DXd payload is membrane-permeable, allowing it to diffuse into neighboring tumor cells, regardless of their HER2 expression status, and induce cell death. This "bystander effect" is a key feature of T-DXd's potent anti-tumor activity.
A similar mechanism would be expected for an ADC utilizing "this compound," where the antibody would target a different receptor (e.g., FGFR2), but the intracellular release of the Camptothecin payload would similarly induce DNA damage and apoptosis.
Data Presentation: In Vitro Efficacy
The following table summarizes the reported in vitro efficacy of Trastuzumab Deruxtecan (T-DXd) against various gastric cancer cell lines with differing HER2 expression levels. This data is crucial for selecting appropriate cell line models for further investigation.
Table 1: IC₅₀ Values of Trastuzumab Deruxtecan in Gastric Cancer Cell Lines
| Cell Line | HER2 Status | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| NCI-N87 | HER2-positive (3+) | 0.29 | (Takegawa et al., 2019) |
| OE19 | HER2-positive (3+) | 0.35 | (Takegawa et al., 2019) |
| SNU-216 | HER2-positive (2+) | 0.98 | (Takegawa et al., 2019) |
| MKN-7 | HER2-low (1+) | 2.1 | (Takegawa et al., 2019) |
| MKN-45 | HER2-negative (0) | >100 | (Takegawa et al., 2019) |
| AGS | HER2-negative (0) | >100 | (Takegawa et al., 2019) |
Note: The above data is sourced from preclinical studies and serves as an example. Researchers should determine IC₅₀ values under their specific experimental conditions.
Experimental Protocols
Protocol for Cell Viability Assay (MTT/XTT)
This protocol determines the concentration-dependent cytotoxic effect of an ADC on gastric cancer cell lines.
Materials:
-
Gastric cancer cell lines (e.g., NCI-N87 for HER2-positive, MKN-45 for negative control)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Deruxtecan analog ADC or T-DXd
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2x concentrated stock of the ADC in culture medium. Perform serial dilutions to create a range of concentrations to be tested.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared ADC dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., PBS).
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C, 5% CO₂.
-
MTT/XTT Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Afterwards, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals. Mix gently.
-
For XTT: Add 50 µL of the XTT labeling mixture (prepared according to the manufacturer's instructions) to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement: Measure the absorbance on a microplate reader. For MTT, read at 570 nm. For XTT, read at 450-500 nm.
-
Data Analysis: Subtract the background absorbance (medium only). Normalize the results to the vehicle-treated control wells (considered 100% viability). Plot the cell viability against the logarithm of the ADC concentration and use a non-linear regression model to calculate the IC₅₀ value.
Protocol for Apoptosis and DNA Damage Assessment (Western Blot)
This protocol is used to detect key protein markers of apoptosis and DNA damage, confirming the ADC's mechanism of action.
Materials:
-
6-well plates
-
Gastric cancer cells
-
ADC compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-phospho-H2AX (γH2AX), anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the ADC at 1x and 5x the determined IC₅₀ concentration for 24-48 hours. Include an untreated control.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling with Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP, 1:1000 dilution) overnight at 4°C on a shaker.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of bands corresponding to cleaved PARP, cleaved Caspase-3, and γH2AX should increase with ADC treatment, indicating apoptosis and DNA damage induction. Use β-actin as a loading control to ensure equal protein loading.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trastuzumab deruxtecan in the treatment of HER2-positive gastric cancer: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Trastuzumab deruxtecan and other HER2-targeting agents for the treatment of HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical ADC Evaluation Using a Deruxtecan Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. This document provides detailed application notes and protocols for the preclinical evaluation of ADCs utilizing a topoisomerase I inhibitor payload, exemplified by a compound structurally related to Deruxtecan. Specifically, these guidelines are tailored for the assessment of an anti-FGFR2 (Fibroblast Growth Factor Receptor 2) ADC, a promising target in various solid tumors.
The payload, a Camptothecin analog, functions by inhibiting Topoisomerase I, an enzyme critical for DNA replication and repair.[1][2][3] This inhibition leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.[2][3] The targeted delivery of this potent payload via an anti-FGFR2 antibody allows for a wider therapeutic window compared to traditional chemotherapy.
These notes will cover essential preclinical assays, including in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic studies, providing a framework for the comprehensive evaluation of novel ADCs.
Data Presentation
In Vitro Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of an exemplary anti-FGFR2b ADC with a topoisomerase I inhibitor payload (TST105), which serves as a relevant analogue for an ADC constructed with "Deruxtecan analog 2".
| Cell Line | Target Expression | ADC (TST105) IC50 (nM) |
| SNU-16 | FGFR2b-positive | 0.3 |
| SW480-FGFR2b | FGFR2b-positive | 0.4 |
In Vivo Efficacy Data
The table below presents the in vivo anti-tumor efficacy of the anti-FGFR2b ADC (TST105) in a gastric tumor xenograft model.
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) % (Day 30) | Overall Response Rate (ORR) % |
| TST105 | 3 | 91.25 | 70 |
| Bema-MMAE | 3 | 48.32 | 0 |
The subsequent table shows the in vivo efficacy of TST105 in a colorectal cancer model.
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) % (Day 30) |
| TST105 | 5 | 57.43 |
| 38D4-MMAE | 5 | 1.92 |
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the potency and target-specificity of the anti-FGFR2 ADC in cancer cell lines with varying FGFR2 expression levels.
Materials:
-
FGFR2-positive and FGFR2-negative cancer cell lines (e.g., SNU-16 and a control line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Anti-FGFR2 ADC (with this compound)
-
Non-targeting control ADC
-
Free this compound payload
-
96-well cell culture plates
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Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of the anti-FGFR2 ADC, control ADC, and free payload in complete medium.
-
Remove the medium from the wells and add 100 µL of the various drug concentrations. Include untreated cells as a control.
-
Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of the anti-FGFR2 ADC in a relevant animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
FGFR2-positive tumor cells (e.g., SNU-16)
-
Anti-FGFR2 ADC
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Protocol:
-
Implant FGFR2-positive tumor cells subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the anti-FGFR2 ADC intravenously at the desired dose and schedule. Administer the vehicle control to the control group.
-
Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment and monitoring for the duration of the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Plot tumor growth curves and analyze for statistically significant differences between treatment and control groups.
Pharmacokinetic (PK) Analysis
Objective: To determine the pharmacokinetic profile of the anti-FGFR2 ADC, including total antibody, conjugated ADC, and released payload.
Materials:
-
Rodents (e.g., mice or rats)
-
Anti-FGFR2 ADC
-
Anesthetic
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Analytical instruments (e.g., LC-MS/MS, ELISA reader)
Protocol:
-
Administer a single intravenous dose of the anti-FGFR2 ADC to each animal.
-
Collect blood samples at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 96h, 168h) via an appropriate method (e.g., tail vein or retro-orbital bleeding).
-
Process the blood to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
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Quantify the concentrations of total antibody, conjugated ADC, and released payload in the plasma samples using validated analytical methods such as ELISA for the antibody and ADC, and LC-MS/MS for the payload.
-
Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and area under the curve (AUC).
Visualization of Pathways and Workflows
FGFR2 Signaling Pathway
Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that, upon binding to its ligand (FGF), dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, are crucial for cell proliferation, survival, and differentiation. In many cancers, aberrant FGFR2 signaling promotes tumor growth and survival.
Caption: FGFR2 signaling cascade.
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram illustrates the key steps involved in assessing the in vitro cytotoxicity of an anti-FGFR2 ADC.
Caption: In vitro cytotoxicity workflow.
Mechanism of Action of a Camptothecin-Based ADC
This diagram outlines the proposed mechanism of action for an anti-FGFR2 ADC carrying a Deruxtecan analog payload.
Caption: ADC mechanism of action.
References
Troubleshooting & Optimization
Troubleshooting "Deruxtecan analog 2" antibody conjugation reactions
Welcome to the technical support center for "Deruxtecan analog 2" antibody-drug conjugate (ADC) creation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully conjugating this potent topoisomerase I inhibitor payload to their antibodies.
Disclaimer: "this compound" is treated as a representative exatecan-derivative payload with a maleimide-functionalized cleavable linker for the purposes of this guide. The protocols and troubleshooting advice are based on established methodologies for thiol-maleimide conjugation of hydrophobic payloads.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of "this compound" conjugation? A1: The conjugation relies on the reaction between a thiol (sulfhydryl) group on the antibody and a maleimide group on the drug-linker complex.[1] This process, known as a Michael addition, forms a stable thioether bond.[1] Typically, the antibody's interchain disulfide bonds are partially reduced to generate free thiol groups, which then react with the maleimide-activated "this compound".[2][3]
Q2: Why is the Drug-to-Antibody Ratio (DAR) a critical parameter? A2: The DAR, or the average number of drug molecules conjugated to one antibody, is crucial for the ADC's safety and efficacy.[4] A low DAR may result in insufficient potency, while a high DAR can increase toxicity, promote aggregation due to hydrophobicity, and lead to faster clearance from circulation. For most ADCs, a DAR of 2 to 4 is considered optimal, though some, like Trastuzumab Deruxtecan, have a higher target DAR of 8.
Q3: What are the main causes of ADC aggregation? A3: Aggregation is a common issue in ADC development, primarily driven by the increased hydrophobicity from the conjugated payload. Other causes include suboptimal buffer conditions (pH, salt concentration), high shear forces during mixing, use of organic co-solvents that can disrupt protein structure, and harsh reaction conditions like high temperatures.
Q4: Which analytical techniques are essential for characterizing the final ADC product? A4: Key techniques include Hydrophobic Interaction Chromatography (HIC) to determine the DAR and drug load distribution, and Size Exclusion Chromatography (SEC) to quantify aggregates and fragments. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can also be used to calculate the average DAR by analyzing the reduced heavy and light chains.
Troubleshooting Guides
This section addresses specific issues that may arise during the conjugation workflow.
Issue 1: Low Drug-to-Antibody Ratio (DAR)
Symptoms: The average DAR, as determined by HIC or other methods, is consistently below the target value despite using the correct stoichiometry.
| Possible Cause | Recommended Troubleshooting Steps |
| Incomplete Antibody Reduction | 1. Verify Reducing Agent: Ensure the reducing agent (e.g., TCEP) is fresh and active. TCEP solutions can degrade, especially in phosphate buffers. 2. Optimize TCEP Concentration: Systematically increase the molar excess of TCEP. A 10-100x molar excess is a common starting point. 3. Optimize Reduction Time/Temp: Increase incubation time (e.g., from 1 to 2 hours) or temperature (e.g., from room temp to 37°C) to ensure complete disulfide bond cleavage. |
| Maleimide Hydrolysis | 1. Control pH: The maleimide group is susceptible to hydrolysis at pH > 7.5. Maintain the reaction buffer pH strictly between 6.5 and 7.5. 2. Prepare Fresh: Prepare the drug-linker stock solution in an anhydrous solvent like DMSO or DMA immediately before use. |
| Poor Drug-Linker Solubility | 1. Use Co-solvent: Introduce a small percentage (e.g., 5-10% v/v) of a compatible organic co-solvent like DMSO or DMA to the reaction to improve the solubility of the hydrophobic drug-linker. 2. Caution: High concentrations of organic solvents can denature the antibody, leading to aggregation. |
| Re-oxidation of Thiols | 1. Degas Buffers: Use degassed buffers for the reduction and conjugation steps to minimize oxygen exposure, which can promote disulfide bond reformation. 2. Add Chelating Agent: Include a chelating agent like EDTA (1-2 mM) in the buffers to sequester metal ions that can catalyze oxidation. |
Issue 2: High Levels of Aggregation
Symptoms: SEC analysis shows a significant percentage of high molecular weight species (>5%) in the final purified ADC product.
| Possible Cause | Recommended Troubleshooting Steps |
| High Hydrophobicity | 1. Lower Drug-Linker Stoichiometry: Reduce the molar excess of the drug-linker during conjugation to target a lower average DAR, which can decrease overall hydrophobicity. 2. Optimize Formulation: Screen different formulation buffers post-purification. The inclusion of excipients like polysorbate can sometimes mitigate aggregation. |
| Harsh Reaction Conditions | 1. Control Temperature: Avoid excessive temperatures during conjugation and purification. Perform reactions at room temperature or 4°C if possible. 2. Gentle Mixing: Use gentle mixing methods (e.g., end-over-end rotation) instead of vigorous vortexing, which can introduce high shear forces. |
| Inappropriate Buffer | 1. Optimize pH: Ensure the buffer pH is not close to the antibody's isoelectric point, where it is least soluble. 2. Buffer Exchange: If the starting antibody buffer contains components that promote aggregation, perform a buffer exchange into a suitable conjugation buffer (e.g., PBS, HEPES) before starting the reaction. |
| Contaminants | 1. Ensure Purity: Use a highly pure antibody (>95%) as starting material. Protein impurities can co-aggregate during the process. |
Experimental Workflows & Protocols
Visualizing the Workflow
A typical workflow for generating a "this compound" ADC involves antibody preparation, reduction, conjugation, and purification.
Caption: General workflow for thiol-maleimide ADC conjugation.
Protocol 1: Partial Reduction of Antibody
This protocol describes the partial reduction of interchain disulfide bonds in an IgG antibody using TCEP.
-
Preparation: Prepare a stock solution of 10 mM TCEP in a degassed reaction buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4).
-
Antibody Solution: Dilute the antibody to a concentration of 5-10 mg/mL in the same degassed reaction buffer.
-
Reduction: Add TCEP stock solution to the antibody solution to achieve a final molar excess of 2.0-3.0 equivalents of TCEP per mole of antibody.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours with gentle mixing.
-
Cooling: After incubation, immediately place the reaction on ice to slow down the reaction and prepare for the conjugation step. Excess TCEP does not typically need to be removed as it reacts very slowly with maleimides.
Protocol 2: Thiol-Maleimide Conjugation
This protocol details the conjugation of the reduced antibody with the maleimide-activated "this compound".
-
Drug-Linker Preparation: Dissolve the maleimide-activated "this compound" in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
Stoichiometry: Determine the required volume of the drug-linker stock to achieve the desired molar excess over the antibody (e.g., 8-10 equivalents for a target DAR of 8).
-
Conjugation: Add the drug-linker solution dropwise to the cold, reduced antibody solution while gently stirring. The final concentration of DMSO should ideally not exceed 10% (v/v) to minimize the risk of antibody denaturation.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C, protected from light.
-
Quenching: To quench any unreacted maleimide groups, add a 3-fold molar excess of N-acetylcysteine and incubate for an additional 20 minutes.
Protocol 3: ADC Purification and Characterization
This protocol outlines the purification of the ADC and its subsequent analysis.
-
Purification: Purify the crude ADC mixture using a desalting column or Size Exclusion Chromatography (SEC) to remove unconjugated drug-linker and quenching agent. The column should be equilibrated with a suitable formulation buffer (e.g., PBS, pH 7.2).
-
Concentration: Concentrate the purified ADC using an appropriate centrifugal filter device (e.g., 30 kDa MWCO).
-
Aggregation Analysis (SEC): Analyze the purified ADC by SEC to determine the percentage of monomer, aggregate, and fragment.
-
DAR Analysis (HIC): Analyze the ADC using a HIC column. The different DAR species (DAR0, DAR2, DAR4, etc.) will separate based on hydrophobicity, allowing for the calculation of the average DAR from the weighted peak areas.
Troubleshooting Decision Tree
This diagram provides a logical flow for diagnosing common conjugation problems.
Caption: A decision tree for troubleshooting ADC conjugation.
References
Technical Support Center: Optimizing Drug-to-Antibody Ratio with "Deruxtecan analog 2"
Welcome to the technical support center for the optimization of antibody-drug conjugates (ADCs) using "Deruxtecan analog 2". This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the conjugation of "this compound" to an antibody.
Disclaimer: "this compound" is identified as a drug-linker conjugate composed of a Camptothecin analog and a linker.[1][2][3] For the purpose of this guide, we will assume a common conjugation strategy involving a maleimide-functionalized linker on "this compound" that reacts with free thiols on a reduced antibody. The guidance provided is based on established principles of ADC development and may require further optimization for your specific antibody and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its mechanism of action?
A1: "this compound" is a drug-linker conjugate.[1][2] It consists of a cytotoxic payload, a derivative of Camptothecin, which is a topoisomerase I inhibitor. Upon internalization into a target cell, the payload is released and induces DNA damage, leading to apoptotic cell death. This mechanism is similar to that of Deruxtecan (DXd), the payload in Enhertu® (trastuzumab deruxtecan).
Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it important?
A2: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody molecule. It is a critical quality attribute (CQA) of an ADC as it directly influences its efficacy, toxicity, and pharmacokinetic profile. An optimal DAR ensures a balance between delivering a potent therapeutic dose to the target cells while minimizing off-target toxicity.
Q3: What is a typical target DAR for an ADC?
A3: The optimal DAR is specific to the antibody, linker, and payload. However, a DAR value between 2 and 4 is often considered a good starting point for balancing efficacy and safety. Higher DAR values can sometimes lead to increased efficacy but may also result in faster clearance and increased toxicity. For some ADCs, such as trastuzumab deruxtecan, a higher DAR of approximately 8 has been shown to be effective.
Q4: What are the common analytical methods to determine the DAR?
A4: Several methods are used to determine the average DAR and drug load distribution. These include:
-
Ultraviolet-Visible (UV/Vis) Spectroscopy: A straightforward method to determine the average DAR by measuring the absorbance of the ADC at two different wavelengths.
-
Hydrophobic Interaction Chromatography (HIC): A standard technique for analyzing the distribution of different drug-loaded species for cysteine-conjugated ADCs.
-
Reversed-Phase Liquid Chromatography (RPLC): Often used to determine the average DAR, especially in conjunction with mass spectrometry.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the DAR and the distribution of different species.
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during the conjugation of "this compound" to your antibody.
Issue 1: Low Average Drug-to-Antibody Ratio (DAR)
A low DAR can result in reduced potency of the ADC. The following table outlines potential causes and troubleshooting steps.
| Possible Cause | Troubleshooting Steps |
| Inefficient Antibody Reduction | - Increase the molar excess of the reducing agent (e.g., TCEP, DTT).- Optimize the reduction time and temperature (e.g., 30-60 minutes at 37°C).- Ensure the reducing agent is fresh and active. |
| Suboptimal Conjugation Reaction Conditions | - Optimize the reaction pH. For maleimide-thiol reactions, a pH of 6.5-7.5 is typically optimal.- Increase the molar excess of "this compound".- Extend the reaction time (e.g., 1-4 hours).- Perform the reaction at a controlled temperature (e.g., 4°C or room temperature). |
| "this compound" Instability or Degradation | - Ensure proper storage of the drug-linker conjugate as recommended by the supplier.- Prepare fresh solutions of "this compound" immediately before use.- Minimize exposure to light if the compound is light-sensitive. |
| Interfering Buffer Components | - Perform a buffer exchange to remove any interfering substances (e.g., primary amines if using NHS ester chemistry, though we assume thiol chemistry here). |
Issue 2: High Average Drug-to-Antibody Ratio (DAR)
A high DAR can lead to increased aggregation, faster clearance, and potential toxicity.
| Possible Cause | Troubleshooting Steps |
| Excessive Molar Ratio of "this compound" | - Reduce the molar excess of the drug-linker conjugate in the conjugation reaction. |
| Over-reduction of Antibody | - Decrease the concentration of the reducing agent.- Reduce the reduction time or temperature to limit the number of available free thiols. |
| Inaccurate Concentration Measurement | - Accurately determine the concentration of the antibody and the "this compound" stock solution before setting up the reaction. |
Issue 3: High Levels of Aggregation in the Final ADC Product
Aggregation can negatively impact the efficacy, safety, and stability of the ADC.
| Possible Cause | Troubleshooting Steps |
| Hydrophobicity of the Payload | - The hydrophobic nature of many cytotoxic drugs can increase the propensity for aggregation, especially at high DARs.- Reduce the target DAR by lowering the molar excess of "this compound". |
| Unfavorable Buffer Conditions | - Screen different formulation buffers to find conditions that minimize aggregation (e.g., varying pH, ionic strength).- Include excipients such as arginine or sucrose that are known to reduce aggregation. |
| Harsh Conjugation or Purification Conditions | - Avoid high temperatures or extreme pH during the conjugation and purification steps.- Consider using alternative purification methods that are gentler on the ADC, such as size exclusion chromatography (SEC). |
| Intermolecular Disulfide Bond Formation | - After the conjugation reaction, cap any remaining free thiols on the antibody with a quenching agent like N-acetylcysteine. |
Experimental Protocols
Protocol 1: Antibody Reduction and Conjugation with "this compound"
This protocol describes a general method for the reduction of an antibody and subsequent conjugation to a maleimide-functionalized "this compound".
Materials:
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Antibody of interest in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP)
-
"this compound" with a maleimide functional group
-
Conjugation buffer (e.g., PBS, pH 7.2)
-
Quenching solution (e.g., N-acetylcysteine)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Start with a pure antibody solution (>95% purity).
-
Perform a buffer exchange into the conjugation buffer if necessary.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Antibody Reduction:
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1 hour to reduce the interchain disulfide bonds.
-
-
Removal of Excess Reducing Agent:
-
Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized "this compound" in a compatible organic solvent (e.g., DMSO) to prepare a stock solution.
-
Add the desired molar excess of "this compound" to the reduced antibody solution.
-
Incubate for 2 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the drug-linker) to cap any unreacted maleimide groups.
-
Incubate for 20 minutes at 4°C.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other small molecules using a desalting column or size exclusion chromatography (SEC).
-
Protocol 2: Determination of DAR by UV/Vis Spectroscopy
This protocol outlines the steps to calculate the average DAR using UV/Vis spectroscopy.
Procedure:
-
Determine Extinction Coefficients:
-
Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm and at the wavelength of maximum absorbance of "this compound" (λmax_drug).
-
Measure the absorbance of a known concentration of "this compound" at 280 nm and at its λmax_drug.
-
Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths.
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the purified ADC sample at 280 nm (A_280) and at λmax_drug (A_λmax_drug).
-
-
Calculate Concentrations and DAR:
-
Use the following system of equations to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug) in the ADC sample:
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λmax_drug = (ε_Ab,λmax_drug * C_Ab) + (ε_Drug,λmax_drug * C_Drug)
-
-
Calculate the average DAR using the formula: DAR = C_Drug / C_Ab.
-
Visualizations
Caption: ADC Conjugation Workflow
Caption: Troubleshooting Logic for ADC Optimization
Caption: Mechanism of Action of "this compound" ADC
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tesirine| SG3249;SG-3249 [dcchemicals.com]
- 3. Acetamide, 2-[[(2-aminoacetyl)amino]methoxy]-N-[(1S,9S)-9-ethyl-5-fluoro-2,3,9,10,13,15-hexahydro-9-hydroxy-4-methyl-10,13-dioxo-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl]- | 1599440-10-4 [chemicalbook.com]
Overcoming solubility issues with "Deruxtecan analog 2"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with "Deruxtecan analog 2," a potent topoisomerase I inhibitor used in the construction of antibody-drug conjugates (ADCs).
Troubleshooting Guide: Overcoming Solubility Issues
Researchers may encounter solubility challenges with "this compound" due to its hydrophobic nature.[1][2] The following guide provides potential solutions to common solubility problems.
Table 1: Troubleshooting Common Solubility Issues with this compound
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Precipitation upon reconstitution in aqueous buffer | High hydrophobicity of the molecule. | Reconstitute in a small amount of an organic co-solvent like DMSO first, then slowly add the aqueous buffer while vortexing.[3] | Forms a stable stock solution. |
| Cloudiness or precipitation in final formulation | The concentration of the analog exceeds its solubility limit in the chosen formulation. | Decrease the final concentration of the analog. Alternatively, increase the percentage of co-solvents or surfactants in the formulation.[4][5] | A clear, homogenous solution. |
| Inconsistent results in biological assays | Poor solubility leading to aggregation and variable effective concentrations. | Prepare fresh dilutions from a well-solubilized stock for each experiment. Consider using a formulation with solubilizing excipients like SBE-β-CD. | Improved reproducibility of experimental data. |
| Difficulty achieving desired concentration for in vivo studies | The inherent low aqueous solubility of the compound. | Utilize a formulation specifically designed for poorly soluble compounds, such as those containing PEG300 and Tween-80. | Achieves a clear solution at the desired concentration for administration. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial reconstitution of "this compound"?
A1: For initial reconstitution, it is recommended to use 100% DMSO to prepare a high-concentration stock solution. For instance, a stock solution of 10 mg/mL in DMSO can be prepared and should be stored at -20°C or -80°C.
Q2: How can I prepare a working solution of "this compound" for in vitro cell-based assays?
A2: To prepare a working solution for in vitro assays, the high-concentration DMSO stock solution should be serially diluted in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are some recommended formulations for in vivo animal studies?
A3: For in vivo administration, two common formulations can be used to achieve a clear solution of at least 2 mg/mL:
-
Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Formulation 2: 10% DMSO and 90% (20% SBE-β-CD in saline).
Q4: How should I store solutions of "this compound"?
A4: DMSO stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment.
Q5: What is the mechanism of action of "this compound"?
A5: "this compound" is a drug-linker conjugate containing a Camptothecin analog. Camptothecins are topoisomerase I inhibitors. By inhibiting topoisomerase I, the analog causes an accumulation of single-strand DNA breaks, which can lead to double-strand breaks during DNA replication. This DNA damage ultimately triggers apoptosis (programmed cell death) in cancer cells.
Experimental Protocols
Protocol 1: Reconstitution of "this compound" to a 10 mg/mL Stock Solution
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Allow the vial of lyophilized "this compound" to equilibrate to room temperature.
-
Add the appropriate volume of 100% DMSO to the vial to achieve a final concentration of 10 mg/mL.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an In Vivo Formulation using Co-solvents
This protocol describes the preparation of a 1 mg/mL solution of "this compound" in a co-solvent-based formulation.
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Prepare a 10 mg/mL stock solution of "this compound" in 100% DMSO.
-
In a sterile tube, add the following excipients in the specified order, mixing after each addition:
-
100 µL of the 10 mg/mL "this compound" stock solution.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
-
Vortex the mixture until a clear and homogenous solution is formed.
-
Add 450 µL of sterile saline to the mixture to bring the total volume to 1 mL.
-
Vortex the final solution thoroughly. The final concentrations will be 1 mg/mL "this compound," 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation is expected to yield a clear solution.
Visualizations
Caption: Experimental workflow for the preparation and use of "this compound".
Caption: Mechanism of action of an ADC containing "this compound".
References
Technical Support Center: Preventing Aggregation of Deruxtecan Analog 2 ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Deruxtecan analog 2 antibody-drug conjugates (ADCs). The following information is based on established principles of ADC stability and formulation, as specific data for "this compound" is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in our this compound ADC?
A1: ADC aggregation is a complex issue that can arise from various factors related to the antibody, the payload (this compound), the linker, and the surrounding formulation conditions. Key causes include:
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Hydrophobic Interactions: The conjugation of hydrophobic payloads like Deruxtecan analogs can expose hydrophobic patches on the antibody surface. These patches can interact between ADC molecules, leading to aggregation.[1][2][3]
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High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody increases the overall hydrophobicity of the ADC, which often correlates with a higher propensity for aggregation.[][5]
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Formulation Conditions: Suboptimal formulation conditions can destabilize the ADC and promote aggregation. Important factors to consider include:
-
pH: The pH of the solution can influence the charge distribution on the antibody surface. At or near the isoelectric point (pI) of the ADC, the net charge is minimal, which can lead to reduced electrostatic repulsion and increased aggregation.
-
Ionic Strength: The salt concentration of the buffer can impact protein solubility and colloidal stability.
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Excipients: The absence or insufficient concentration of stabilizing excipients can leave the ADC vulnerable to aggregation.
-
-
Manufacturing and Storage Stresses: ADCs can be sensitive to physical and environmental stresses during manufacturing and storage, such as:
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Temperature Stress: Both elevated temperatures and freeze-thaw cycles can induce partial unfolding and aggregation.
-
Mechanical Stress: High shear forces from pumping or filtration can cause denaturation and aggregation.
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Light Exposure: Some payloads or linkers may be photosensitive, and exposure to light can trigger degradation and subsequent aggregation.
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Q2: How does the Drug-to-Antibody Ratio (DAR) of our this compound ADC affect its aggregation potential?
A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute for ADCs that significantly influences their propensity to aggregate. Generally, a higher DAR leads to an increased risk of aggregation. This is because cytotoxic payloads, such as Deruxtecan and its analogs, are often hydrophobic. As more of these hydrophobic molecules are conjugated to the antibody, the overall hydrophobicity of the ADC molecule increases. This heightened hydrophobicity promotes intermolecular interactions, driving the ADC molecules to cluster together to minimize the exposure of these hydrophobic regions to the aqueous environment, resulting in aggregation. Therefore, optimizing the DAR is a crucial step in developing a stable and effective ADC.
Q3: What role do excipients play in preventing the aggregation of our this compound ADC?
A3: Excipients are critical components of an ADC formulation that help to stabilize the molecule and prevent aggregation. They can be broadly categorized as:
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Surfactants: Non-ionic surfactants like Polysorbate 20 and Polysorbate 80 are commonly used to prevent aggregation at interfaces (e.g., air-water, vial surface) and to reduce protein-protein interactions.
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Sugars (Cryo/Lyoprotectants): Sugars such as sucrose and trehalose are effective in protecting the ADC during freeze-thawing and lyophilization by forming a glassy matrix that immobilizes the protein and prevents unfolding.
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Amino Acids: Certain amino acids, like arginine and glycine, can act as stabilizers. Arginine, for instance, is known to suppress protein aggregation by interacting with hydrophobic and charged residues on the protein surface.
-
Buffering Agents: Buffers like histidine and acetate are used to maintain the pH of the formulation within a range that ensures the stability of the ADC.
The selection and optimization of the type and concentration of these excipients are crucial for the long-term stability of your this compound ADC.
Troubleshooting Guides
Issue: Increased Aggregation Detected by Size Exclusion Chromatography (SEC)
If you observe an increase in high molecular weight species (aggregates) in your SEC analysis, consider the following troubleshooting steps.
Diagram of Troubleshooting Workflow for ADC Aggregation
Caption: Troubleshooting workflow for addressing ADC aggregation.
Data Presentation: Common Excipients in ADC Formulations
The following table summarizes typical excipients and their concentration ranges used in monoclonal antibody and ADC formulations to enhance stability.
| Excipient Category | Example Excipients | Typical Concentration Range | Purpose |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% (w/v) | Prevents surface adsorption and aggregation |
| Sugars | Sucrose, Trehalose | 1% - 10% (w/v) | Cryoprotectant and lyoprotectant |
| Amino Acids | Arginine, Glycine, Histidine | 10 mM - 250 mM | Stabilizer, aggregation suppressor, viscosity reducer |
| Buffers | Histidine, Acetate, Citrate | 10 mM - 50 mM | Maintain optimal pH for stability |
Experimental Protocols
Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To separate and quantify monomers, aggregates, and fragments of the this compound ADC based on their hydrodynamic size.
Methodology:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a low-protein-binding 0.22 µm filter.
-
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel G3000SWxl).
-
-
Mobile Phase:
-
A typical mobile phase consists of a buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8).
-
For hydrophobic ADCs, the addition of a small amount of organic solvent (e.g., 5-15% isopropanol) may be necessary to reduce secondary interactions with the column matrix.
-
-
Running Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 10 - 50 µL
-
Detection Wavelength: 280 nm
-
-
Data Analysis:
-
Integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).
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Calculate the percentage of each species relative to the total peak area.
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Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the size distribution of particles in the ADC solution and detect the presence of aggregates.
Methodology:
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Sample Preparation:
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Filter the ADC sample through a 0.22 µm filter into a clean DLS cuvette.
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Ensure the sample is free of air bubbles.
-
-
Instrumentation:
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A DLS instrument with a temperature-controlled sample holder.
-
-
Measurement Parameters:
-
Temperature: 25°C
-
Scattering Angle: Typically 90° or 173°
-
Equilibration Time: Allow the sample to equilibrate at the set temperature for at least 5 minutes.
-
Measurement Duration: Acquire data for a sufficient duration to obtain a stable correlation function (e.g., 3-5 runs of 10-15 seconds each).
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution by intensity, volume, and number.
-
The presence of larger species (e.g., >100 nm) indicates the formation of aggregates.
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The polydispersity index (PDI) provides an indication of the width of the size distribution; a higher PDI may suggest the presence of multiple species, including aggregates.
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Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
Objective: To measure the thermal stability of the this compound ADC by determining its melting temperature (Tm).
Methodology:
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Sample Preparation:
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Dialyze the ADC sample and the formulation buffer extensively against each other to ensure a perfect match.
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Load the ADC sample (typically at 1-2 mg/mL) and the matched buffer (as a reference) into the DSC sample and reference cells, respectively.
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-
Instrumentation:
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A differential scanning calorimeter.
-
-
Measurement Parameters:
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Temperature Range: Scan from a starting temperature (e.g., 20°C) to a final temperature where the protein is fully unfolded (e.g., 100°C).
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Scan Rate: A typical scan rate is 60°C/hour.
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-
Data Analysis:
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Subtract the buffer-buffer scan from the sample-buffer scan to obtain the thermogram for the ADC.
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Fit the thermogram to a suitable model to determine the melting temperature(s) (Tm) of the different domains of the antibody. A lower Tm compared to the unconjugated antibody may indicate reduced thermal stability.
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Diagram of Factors Causing ADC Aggregation
Caption: Intrinsic and extrinsic factors contributing to ADC aggregation.
References
"Deruxtecan analog 2" linker stability and cleavage issues
Welcome to the technical support center for Deruxtecan analog 2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding linker stability and cleavage issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the composition of this compound?
This compound is a drug-linker conjugate. It consists of the topoisomerase I inhibitor Camptothecin as the cytotoxic payload, connected via a linker.[1][2][3][4] This conjugate is designed for use in the preparation of antibody-drug conjugates (ADCs), such as those targeting FGFR2.[1]
Q2: What is the expected cleavage mechanism for the linker in this compound?
While specific details for "this compound" are not publicly available, the linker in the parent compound, Deruxtecan, is an enzymatically cleavable maleimide-GGFG peptide linker. It is likely that this compound employs a similar peptide-based linker that is cleaved by lysosomal proteases, such as cathepsins, following internalization into target cells. This targeted cleavage within the lysosome releases the Camptothecin payload.
Q3: What are the common stability challenges with ADC linkers like the one in this compound?
Common challenges with ADC linkers include:
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Premature Cleavage: The linker may be cleaved prematurely in systemic circulation before the ADC reaches the target tumor cells, leading to off-target toxicity and reduced efficacy.
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In vivo Instability: The linker can be unstable in plasma, leading to deconjugation of the payload.
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Aggregation: Hydrophobic payloads and linkers can lead to ADC aggregation, which can affect its efficacy and safety.
Q4: How should this compound be stored to ensure stability?
For optimal stability, the stock solution of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to protect the compound from light and store it under a nitrogen atmosphere.
Troubleshooting Guides
Issue 1: Premature Payload Release in Plasma Stability Assays
Symptoms:
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High levels of free Camptothecin detected in plasma samples over time.
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Reduced ADC efficacy in vivo.
Possible Causes:
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Susceptibility of the linker to plasma proteases.
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Instability of the linker chemistry at physiological pH.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Analyze Linker Sequence | If the linker is peptide-based, evaluate its susceptibility to common plasma proteases. |
| 2 | Modify Linker Design | Consider introducing steric hindrance near the cleavage site to reduce accessibility to plasma proteases. |
| 3 | Alternative Linker Chemistry | Explore different classes of cleavable linkers, such as those sensitive to the tumor microenvironment (e.g., pH-sensitive linkers). |
| 4 | Formulation Optimization | Ensure the formulation buffer and excipients do not contribute to linker instability. |
Issue 2: Incomplete or Slow Payload Cleavage within Target Cells
Symptoms:
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Low cytotoxic effect despite successful ADC internalization.
-
Accumulation of intact ADC within the lysosome.
Possible Causes:
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Inefficient enzymatic cleavage of the linker.
-
Sub-optimal lysosomal conditions for cleavage.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Confirm Lysosomal Localization | Use confocal microscopy to verify that the ADC is trafficked to the lysosome. |
| 2 | Assess Cathepsin Activity | Measure the activity of relevant cathepsins (e.g., Cathepsin B) in the target cell line. |
| 3 | Optimize Linker for Target Enzyme | If a specific lysosomal protease is less active, consider redesigning the linker to be a substrate for a more abundant enzyme in the target cells. |
| 4 | In Vitro Cleavage Assay | Perform an in vitro cleavage assay using purified lysosomal enzymes to confirm the linker is a viable substrate. |
Experimental Protocols
Protocol 1: Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the this compound-ADC at a concentration of 1 mg/mL in fresh human or mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).
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Immediately process the aliquots to precipitate plasma proteins (e.g., with acetonitrile).
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Analyze the supernatant using LC-MS/MS to quantify the concentration of the intact ADC and any released payload (Camptothecin).
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Calculate the percentage of intact ADC remaining at each time point.
Protocol 2: In Vitro Lysosomal Cleavage Assay
Objective: To determine the efficiency of linker cleavage by lysosomal enzymes.
Methodology:
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Prepare a reaction buffer mimicking the lysosomal environment (e.g., 50 mM sodium acetate, pH 5.5).
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Add the this compound-ADC to the reaction buffer at a final concentration of 100 µM.
-
Initiate the reaction by adding purified lysosomal proteases (e.g., Cathepsin B) at a predetermined concentration.
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Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
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Stop the reaction by adding a protease inhibitor.
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Analyze the samples by HPLC or LC-MS to measure the amount of released payload.
Visual Guides
Caption: Intracellular trafficking and payload release of this compound-ADC.
Caption: Troubleshooting workflow for this compound-ADC experiments.
References
Technical Support Center: Improving the Therapeutic Index of "Deruxtecan analog 2" Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Deruxtecan analog 2" antibody-drug conjugates (ADCs). The aim is to help improve the therapeutic index of these novel ADCs by addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how does it differ from Deruxtecan?
"this compound" is a drug-linker conjugate composed of Camptothecin, a topoisomerase I inhibitor, and a linker designed for conjugation to an antibody, such as an anti-FGFR2 antibody.[1] While it shares a similar mechanism of action with Deruxtecan by targeting topoisomerase I, the specific linker chemistry and the payload (Camptothecin vs. a derivative of exatecan in Deruxtecan) may lead to differences in potency, stability, and toxicity profiles.[2][3][4]
Q2: What are the key factors influencing the therapeutic index of "this compound" ADCs?
The therapeutic index of an ADC is a measure of its safety and efficacy, determined by the balance between its anti-tumor activity and its toxicity to normal tissues.[5] Key factors for "this compound" ADCs include:
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Antibody Specificity and Affinity: High specificity for the tumor antigen (e.g., FGFR2) is crucial to minimize off-target toxicity.
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Linker Stability: The linker must be stable in systemic circulation to prevent premature release of the cytotoxic payload, which can cause systemic toxicity. It should, however, be efficiently cleaved within the tumor microenvironment or inside the cancer cells.
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Drug-to-Antibody Ratio (DAR): A high DAR can enhance potency but may also increase toxicity and negatively impact pharmacokinetics. Optimizing the DAR is a critical step.
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Payload Potency: Camptothecin is a potent topoisomerase I inhibitor. Its delivery via an ADC aims to concentrate its effect at the tumor site.
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Bystander Effect: The ability of the released payload to kill neighboring antigen-negative tumor cells can enhance efficacy but may also contribute to toxicity if it occurs in healthy tissues.
Q3: What are the common mechanisms of resistance to topoisomerase I inhibitor-based ADCs?
Resistance to ADCs like those containing a Deruxtecan analog can arise from several mechanisms:
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Downregulation of the Target Antigen: Reduced expression of the target antigen (e.g., FGFR2) on the tumor cell surface can limit ADC binding and internalization.
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Impaired Internalization or Trafficking: Changes in the endocytic pathway can prevent the ADC from reaching the lysosome, where the payload is typically released.
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Alterations in Lysosomal Function: Reduced activity of lysosomal enzymes that cleave the linker can lead to decreased payload release.
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Drug Efflux Pumps: Overexpression of efflux pumps like P-glycoprotein (MDR1) can actively remove the payload from the cancer cell.
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Mutations in Topoisomerase I: Alterations in the drug's target can prevent the payload from binding and inducing DNA damage.
Troubleshooting Guides
Problem 1: Low Anti-Tumor Efficacy in Preclinical Models
If your "this compound" ADC shows lower than expected anti-tumor activity in in vitro or in vivo models, consider the following troubleshooting steps.
Caption: Decision tree for troubleshooting high ADC toxicity.
Troubleshooting Table for High Toxicity
| Potential Cause | Suggested Experiment(s) | Expected Outcome | Corrective Action |
| Premature payload release | In vitro plasma stability assay, measuring free payload over time. | Significant increase in free Camptothecin in plasma. | Engineer a more stable linker. |
| High DAR leading to poor pharmacokinetics and aggregation | Size Exclusion Chromatography (SEC) to detect aggregates. Pharmacokinetic studies in rodents. | Presence of high molecular weight species; rapid clearance. | Reduce the DAR through controlled conjugation methods. |
| Off-target antibody binding | Immunohistochemistry (IHC) on a panel of normal tissues. | Staining of healthy tissues that do not express the target antigen. | Engineer the antibody to reduce non-specific binding or select a new antibody. |
| "On-target, off-tumor" toxicity | Assess target expression levels in normal tissues. | High target expression in vital organs. | Consider affinity-tuned antibodies that preferentially bind to highly expressing tumor cells. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the potency (IC50) of the "this compound" ADC on target-positive and target-negative cell lines.
Methodology:
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Cell Seeding: Plate target-positive (e.g., FGFR2-overexpressing) and target-negative cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and free Camptothecin. Add the treatments to the cells.
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Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
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Data Analysis: Plot the percentage of viable cells against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression model.
Quantitative Data Summary (Exemplary)
| Compound | Target-Positive Cells IC50 (nM) | Target-Negative Cells IC50 (nM) | Therapeutic Window (Negative/Positive) |
| "this compound" ADC | 5.2 | > 1000 | > 192 |
| Non-targeting ADC | > 1000 | > 1000 | ~ 1 |
| Free Camptothecin | 50.8 | 65.3 | 1.3 |
Protocol 2: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity and tolerability of the "this compound" ADC in a tumor-bearing mouse model.
Methodology:
-
Tumor Implantation: Subcutaneously implant target-positive tumor cells into immunocompromised mice.
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Tumor Growth: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
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Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle, ADC at different doses, non-targeting ADC). Administer the treatments intravenously.
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Monitoring: Measure tumor volume and body weight 2-3 times per week.
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Endpoint: The study can be terminated when tumors in the control group reach a maximum size, or after a predetermined period.
-
Data Analysis: Plot the mean tumor volume and body weight over time for each group. Calculate tumor growth inhibition (TGI).
Protocol 3: Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC in plasma (mouse, rat, monkey, human) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation: Precipitate plasma proteins and extract the free payload.
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LC-MS/MS Analysis: Quantify the amount of released Camptothecin using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of released payload over time to determine the stability profile.
Signaling Pathway
Topoisomerase I Inhibition Pathway
Caption: Mechanism of action for a "this compound" ADC.
References
Mitigating batch-to-batch variability with "Deruxtecan analog 2"
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with "Deruxtecan analog 2," a drug-linker conjugate for the development of antibody-drug conjugates (ADCs). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data considerations to help mitigate batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is a drug-linker conjugate used for the preparation of antibody-drug conjugates (ADCs). It is composed of a Camptothecin-based payload, which is a Topoisomerase I inhibitor, and a linker system designed for conjugation to a monoclonal antibody.[1] It is distinct from Deruxtecan (DXd), the payload in Enhertu® (trastuzumab deruxtecan), but functions via a similar mechanism of inducing DNA damage.[2][3][4] This analog is noted for its application in developing ADCs targeting antigens such as FGFR2.[1]
Q2: What are the primary causes of batch-to-batch variability when creating ADCs with this analog?
A: Batch-to-batch variability in ADC production is a significant challenge. Key sources of variability include:
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Inconsistent Drug-to-Antibody Ratio (DAR): Fluctuations in the number of drug-linker molecules conjugated to each antibody.
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Antibody Quality: Variations in the purity, concentration, and post-translational modifications of the antibody starting material.
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Conjugation Reaction Conditions: Minor changes in pH, temperature, reaction time, and co-solvent concentrations can impact efficiency and consistency.
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Purification Inconsistencies: Differences in the methods used to remove unconjugated drug-linker and aggregated ADC species.
-
ADC Stability: Propensity for aggregation or degradation of the final ADC product during storage.
Q3: How does the mechanism of action of the payload in this compound compare to Deruxtecan (DXd)?
A: The payload of this compound is a Camptothecin derivative, which, like Deruxtecan (DXd), is a topoisomerase I inhibitor. The general mechanism involves the ADC binding to its target antigen on the cancer cell surface, followed by internalization. Inside the cell, the linker is cleaved, releasing the payload. The payload then enters the nucleus, binds to the topoisomerase I-DNA complex, and prevents the re-ligation of single-strand DNA breaks, leading to double-strand DNA damage and apoptotic cell death.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and characterization of ADCs using this compound.
| Issue | Potential Causes | Recommended Solutions |
| Low Drug-to-Antibody Ratio (DAR) | 1. Inefficient Antibody Reduction: Incomplete reduction of interchain disulfide bonds (for thiol-based conjugation).2. Poor Linker-Payload Solubility: The hydrophobic nature of the payload may limit its availability in aqueous buffers.3. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time.4. Interfering Buffer Components: Presence of amines (e.g., Tris) or other reactive species in the antibody formulation. | 1. Optimize Reduction: Ensure complete removal of the reducing agent (e.g., TCEP) before adding the drug-linker. Verify reduction efficiency.2. Use a Co-solvent: Introduce a small, optimized percentage of an organic co-solvent like DMSO to improve solubility.3. Systematic Optimization: Perform a Design of Experiments (DoE) to determine the optimal pH, temperature, and incubation time for the conjugation reaction.4. Buffer Exchange: Perform a buffer exchange into a suitable conjugation buffer (e.g., PBS) to remove interfering substances. |
| High Levels of ADC Aggregation | 1. Hydrophobicity: Increased hydrophobicity of the ADC due to the conjugated payload.2. High DAR: Higher DAR values can increase the propensity for aggregation.3. Harsh Reaction Conditions: Excessive incubation times or temperatures can denature the antibody.4. Inappropriate Buffer Formulation: The final formulation buffer may not be optimal for ADC stability. | 1. Formulation Screening: Screen various buffer conditions (pH, excipients) to find one that minimizes aggregation.2. Optimize DAR: Target a lower, more homogeneous DAR if aggregation is persistent. Site-specific conjugation methods can help achieve this.3. Refine Reaction Parameters: Reduce incubation time and/or temperature.4. Purification: Implement robust purification steps like size-exclusion chromatography (SEC) to remove aggregates. |
| Inconsistent In Vitro Cytotoxicity Results | 1. Variable DAR Distribution: Different batches may have the same average DAR but a different distribution of species (e.g., DAR 0, 2, 4, 6, 8).2. Presence of Aggregates: Aggregated ADCs can have altered activity and uptake.3. Unconjugated Payload: Residual free drug-linker in the final product can lead to non-targeted toxicity.4. Cell Line Variability: Changes in target antigen expression levels or cell health can affect results. | 1. Characterize DAR Distribution: Use techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to assess the distribution of different DAR species.2. Ensure High Monomer Purity: Use SEC to confirm that the ADC preparation is highly monomeric (>95%).3. Thorough Purification: Ensure the purification process effectively removes all unconjugated materials.4. Standardize Cell-Based Assays: Use consistent cell passage numbers, verify antigen expression (e.g., by flow cytometry) for each experiment, and regularly test for mycoplasma. |
Data Presentation: Key Quality Attributes for ADC Characterization
To mitigate batch-to-batch variability, it is critical to define and consistently measure the Critical Quality Attributes (CQAs) of each ADC preparation. The following table outlines essential parameters to quantify.
| Parameter | Analytical Method | Typical Acceptance Criteria | Purpose |
| Average DAR | UV-Vis Spectroscopy, HIC, LC-MS | Target ± 0.5 (e.g., 3.5 - 4.5) | Ensures consistent potency. |
| DAR Distribution | HIC, LC-MS | Consistent peak profile between batches | Confirms homogeneity of the ADC species. |
| ADC Purity (% Monomer) | Size-Exclusion Chromatography (SEC) | > 95% | Measures the level of aggregation, which can impact efficacy and safety. |
| Unconjugated Antibody | HIC, Reversed-Phase LC | < 5% | Quantifies the amount of unconjugated antibody, which competes for target binding. |
| Residual Free Drug-Linker | Reversed-Phase LC | < 1% | Measures residual cytotoxic agent that can cause non-specific toxicity. |
| In Vitro Potency (IC50) | Cell-based Cytotoxicity Assay | Within 2-fold of reference standard | Confirms biological activity. |
| Antigen Binding Affinity (KD) | ELISA, Surface Plasmon Resonance (SPR) | Within 2-fold of reference standard | Verifies that conjugation has not compromised antibody binding. |
Experimental Protocols
General Protocol for ADC Synthesis (Thiol-based Conjugation)
This protocol provides a general workflow for conjugating this compound to an antibody via reduced interchain disulfide bonds. Note: This protocol must be optimized for your specific antibody and linker chemistry.
Workflow Diagram:
Caption: Workflow for ADC synthesis via thiol conjugation.
Methodology:
-
Antibody Preparation:
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Perform a buffer exchange to transfer the monoclonal antibody into a phosphate-buffered saline (PBS) solution, pH 7.0-7.4.
-
Adjust the antibody concentration to a range of 5-10 mg/mL.
-
-
Antibody Reduction:
-
Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (TCEP).
-
Add a 5-10 molar excess of TCEP to the antibody solution.
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Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Removal of Reducing Agent:
-
Immediately following incubation, remove the excess TCEP using a desalting column equilibrated with PBS. This step is critical to prevent TCEP from reacting with the maleimide group of the linker.
-
-
Conjugation:
-
Prepare the this compound solution in an appropriate organic co-solvent (e.g., DMSO).
-
Add the drug-linker solution to the reduced antibody at a defined molar ratio (e.g., 5-8 fold excess over antibody). The final co-solvent concentration should typically be kept below 10% (v/v).
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding a 3-5 molar excess of a quenching agent like N-acetylcysteine to react with any remaining unreacted maleimide groups.
-
-
Purification and Formulation:
-
Purify the ADC from unconjugated drug-linker and quenching agent using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Perform a buffer exchange into the final, optimized formulation buffer for storage.
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Sterile filter the final ADC product and store under recommended conditions (e.g., 4°C for short-term, -80°C for long-term).
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Protocol for In Vitro Cytotoxicity Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the synthesized ADC.
Workflow Diagram:
Caption: Workflow for a cell-based cytotoxicity assay.
Methodology:
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Cell Seeding:
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Culture the target cancer cell line (e.g., one with known FGFR2 expression) under standard conditions.
-
Harvest cells and seed them into 96-well, clear-bottom plates at a pre-determined optimal density (e.g., 2,000-10,000 cells per well).
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Incubate for 24 hours to allow cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of your ADC batches, a negative control ADC (targeting an irrelevant antigen), and a positive control (unconjugated payload) in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a 100% viability control.
-
-
Incubation:
-
Incubate the plates for a period relevant to the payload's mechanism of action (typically 72 to 120 hours).
-
-
Viability Assessment:
-
Add a cell viability reagent according to the manufacturer's instructions (e.g., CellTiter-Glo® for luminescence or MTT for colorimetric measurement).
-
Incubate as required by the assay.
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader (luminometer or spectrophotometer).
-
Normalize the data to the untreated controls and plot the dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value for each batch.
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Signaling Pathway
Mechanism of Action for a Topoisomerase I Inhibitor-based ADC
This diagram illustrates the general mechanism of action for an ADC delivering a topoisomerase I inhibitor payload, such as the one in this compound.
Caption: Mechanism of action for a Topoisomerase I inhibitor ADC.
References
Technical Support Center: Refinement of Purification Protocols for "Deruxtecan analog 2" ADCs
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Antibody-Drug Conjugates (ADCs) utilizing "Deruxtecan analog 2," a drug-linker conjugate composed of a Camptothecin analog and a linker.[1] The information provided herein addresses common challenges and offers structured troubleshooting advice to optimize purification protocols, ensuring the safety, homogeneity, and stability of the final ADC product.[2]
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for a this compound ADC that purification aims to control?
A1: The primary CQAs for ADC purification are the Drug-to-Antibody Ratio (DAR), the level of aggregation, and the removal of process-related impurities like unconjugated antibody, free drug-linker, and residual solvents.[2][] The DAR is a crucial metric as it directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[4] Aggregation can impact stability, reduce efficacy, and potentially induce an immunogenic response.
Q2: What is a typical multi-step purification workflow for an ADC?
A2: A standard purification workflow for ADCs begins with an initial capture step, often using Protein A chromatography, to separate the ADC from the bulk of reaction components. This is typically followed by one or more polishing steps to remove aggregates and fractionate based on DAR. Common polishing techniques include Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC). Tangential Flow Filtration (TFF) is also frequently used for buffer exchange and removal of small molecule impurities.
Q3: Why is Hydrophobic Interaction Chromatography (HIC) a key technique for ADC purification?
A3: HIC is a powerful method for separating ADC species with different DAR values. The conjugation of the hydrophobic this compound payload increases the overall hydrophobicity of the antibody. HIC exploits these differences, allowing for the isolation of ADC populations with a specific, desired DAR under non-denaturing conditions that preserve the native structure of the antibody.
Q4: What is the role of Size Exclusion Chromatography (SEC) in this process?
A4: SEC is primarily used to separate molecules based on their size. In ADC purification, its main application is the removal of high molecular weight species (aggregates) and low molecular weight impurities, such as unconjugated drug-linker molecules. It is often employed as a final polishing step to ensure the homogeneity of the ADC product.
Q5: How can I determine the Drug-to-Antibody Ratio (DAR) of my purified ADC?
A5: The average DAR can be determined using several analytical techniques. Hydrophobic Interaction Chromatography (HIC) can separate species with different drug loads, and the weighted average DAR can be calculated from the peak areas. Alternatively, UV/Vis spectrophotometry can be used by measuring absorbance at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug. Mass Spectrometry (MS) coupled with SEC (SEC-MS) can also provide detailed information on the distribution of different DAR species.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound ADCs.
Issue 1: High Levels of Aggregation in the Final Product
Question: My final ADC product shows a high percentage of aggregates when analyzed by SEC. What are the potential causes and how can I mitigate this?
Answer: ADC aggregation is a common challenge, often driven by the increased hydrophobicity from the conjugated payload. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps & Rationale |
| High DAR | A higher number of hydrophobic drug molecules increases the propensity for self-association. Solution: Optimize the conjugation reaction to target a lower average DAR. Use HIC to fractionate and isolate species with a lower, more optimal DAR. |
| Suboptimal Buffer Conditions | Unfavorable pH, low ionic strength, or the presence of certain solvents used during conjugation can destabilize the ADC and promote aggregation. Solution: Perform a buffer screen to identify optimal pH and excipients (e.g., arginine, sucrose) that enhance stability. Ensure rapid removal of organic solvents post-conjugation via buffer exchange. |
| Manufacturing and Storage Stress | Physical stress from high shear forces during filtration or repeated freeze-thaw cycles can lead to denaturation and aggregation. Solution: Minimize shear stress by optimizing mixing and filtration parameters. Avoid multiple freeze-thaw cycles by aliquoting the purified ADC for storage. Store at recommended temperatures (-20°C or -80°C). |
Issue 2: Low Yield After Purification Steps
Question: I am experiencing significant product loss during the HIC or SEC purification steps. What could be the reason and how can I improve recovery?
Answer: Low recovery can be attributed to several factors related to column interactions and ADC stability.
| Potential Cause | Troubleshooting Steps & Rationale |
| Irreversible Binding to HIC Resin | Highly hydrophobic ADC species (high DAR) may bind too strongly to the HIC column, leading to incomplete elution. Solution: Decrease the salt concentration in the binding buffer or use a weaker binding salt (e.g., switch from ammonium sulfate to sodium chloride). Employ a shallower gradient or a step elution with a stronger mobile phase (lower salt concentration). |
| Nonspecific Binding to SEC Column | The hydrophobic nature of the ADC can cause secondary interactions with the SEC stationary phase, leading to peak tailing and poor recovery. Solution: Modify the mobile phase by adding organic solvents (e.g., acetonitrile) or arginine to disrupt these interactions. Ensure the column chemistry is suitable for hydrophobic proteins. |
| Precipitation on the Column | High local protein concentration or suboptimal buffer conditions during loading can cause the ADC to precipitate on the column. Solution: Reduce the sample load concentration. Optimize the mobile phase composition to ensure the ADC remains soluble throughout the purification process. |
Issue 3: Inconsistent or Undesirable Drug-to-Antibody Ratio (DAR)
Question: The average DAR of my purified ADC is either too low or the distribution of species is too broad. How can I achieve a more homogenous product with the target DAR?
Answer: Achieving a consistent and optimal DAR requires careful control over both the conjugation reaction and the purification process.
| Potential Cause | Troubleshooting Steps & Rationale |
| Inefficient Conjugation Reaction | Suboptimal reaction conditions (pH, temperature, time) or impure reagents can lead to incomplete conjugation and a low average DAR. Solution: Systematically optimize the conjugation parameters. Ensure the antibody is pure (>95%) and that the drug-linker is active. Consider using site-specific conjugation techniques for a more homogenous product. |
| Poor Resolution during HIC | Inadequate separation between different DAR species during HIC purification will result in a broad distribution in the final product. Solution: Optimize the HIC method by screening different resins and experimenting with gradient slope, flow rate, and mobile phase composition to improve resolution. |
| Co-elution of Unconjugated Antibody | If the unconjugated antibody is not fully separated from the low-DAR species, the average DAR of the final product will be lower than intended. Solution: Refine the HIC gradient to ensure baseline separation between the unconjugated antibody (DAR=0) and the DAR=2 peak. |
Experimental Protocols
Protocol 1: HIC for DAR Fractionation of this compound ADC
This protocol provides a general guideline for separating ADC species based on their DAR.
-
Column: Use a HIC column suitable for proteins (e.g., Butyl or Phenyl).
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.
-
Sample Preparation: Dilute the crude ADC sample and adjust the ammonium sulfate concentration to 0.5 M to promote binding.
-
Equilibration: Equilibrate the column with 5-10 column volumes (CVs) of the starting mobile phase condition (e.g., 67% Mobile Phase A, 33% Mobile Phase B).
-
Loading: Load the prepared sample onto the column.
-
Elution: Apply a linear gradient from the starting condition to 100% Mobile Phase B over 20-30 CVs to elute species with increasing hydrophobicity (and DAR).
-
Fraction Collection: Collect fractions across the elution profile and analyze them by SEC and/or MS to determine DAR and purity.
-
Regeneration: Regenerate the column with 0.5 N NaOH followed by storage in 20% Ethanol.
Protocol 2: SEC for Aggregate Removal
This protocol outlines a standard method for removing aggregates from the purified ADC pool.
-
Column: Use a SEC column with a fractionation range appropriate for monoclonal antibodies (e.g., 10-500 kDa).
-
Mobile Phase: Phosphate-buffered saline (PBS) or another suitable buffer, pH 7.0-7.4. The mobile phase may be modified with salts (e.g., 200 mM NaCl) to minimize secondary interactions.
-
Flow Rate: Set a flow rate appropriate for the column dimensions to ensure optimal resolution between the monomer and aggregate peaks.
-
Sample Preparation: Concentrate the pooled HIC fractions if necessary. Ensure the sample is filtered (0.22 µm) before injection.
-
Injection: Inject a sample volume that is typically less than 2% of the total column volume to prevent peak broadening.
-
Elution & Collection: Monitor the elution profile at 280 nm. Collect the main peak corresponding to the monomeric ADC, avoiding the earlier-eluting aggregate peaks and later-eluting fragment or small molecule peaks.
-
Analysis: Analyze the collected monomer peak by analytical SEC to confirm the removal of aggregates.
Visualizations
Caption: A typical multi-step workflow for ADC purification.
Caption: Decision tree for troubleshooting ADC aggregation.
References
Validation & Comparative
The Ascendancy of Deruxtecan Analogs: A Comparative Efficacy Analysis of modern Antibody-Drug Conjugate Payloads
A deep dive into the comparative efficacy of Deruxtecan analog 2 against other leading ADC payloads, supported by experimental data and detailed protocols for researchers in oncology drug development.
In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the new generation of payloads, Deruxtecan (DXd), a potent topoisomerase I inhibitor, has garnered significant attention. This guide provides a comprehensive comparison of the efficacy of a Deruxtecan analog, referred to herein as this compound (functionally representing the DXd payload), with other widely used ADC payloads, namely Monomethyl Auristatin E (MMAE) and a maytansinoid derivative, DM1. Through a meticulous review of preclinical data, this report aims to furnish researchers, scientists, and drug development professionals with the necessary insights to navigate the complex landscape of ADC design.
Executive Summary of Comparative Efficacy
This compound distinguishes itself from other payloads through a combination of high potency, a high drug-to-antibody ratio (DAR), and a profound bystander effect. This unique combination allows for potent tumor cell killing, even in tumors with heterogeneous antigen expression. Clinical and preclinical studies have consistently demonstrated the superior efficacy of ADCs carrying a Deruxtecan payload, such as Trastuzumab Deruxtecan (T-DXd), when compared to ADCs with other payloads like DM1, as seen with Trastuzumab Emtansine (T-DM1). While MMAE-based ADCs also exhibit potent anti-tumor activity, the pronounced bystander effect of this compound offers a distinct advantage in treating complex tumor microenvironments.
In Vitro Efficacy: A Quantitative Comparison
The in vitro cytotoxicity of ADCs is a key indicator of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| ADC Platform | Payload | Cell Line | IC50 (Concentration) | Key Findings |
| Trastuzumab Deruxtecan (T-DXd) | Deruxtecan (DXd) | JIMT-1 (HER2+) | Lacked efficacy | In this specific multiresistant cell line, T-DXd showed limited direct cytotoxicity. |
| Trastuzumab Emtansine (T-DM1) | DM1 | JIMT-1 (HER2+) | Partially sensitive | T-DM1 demonstrated some dose-dependent growth inhibition. |
| Disitamab Vedotin (DV) | MMAE | JIMT-1 (HER2+) | Sensitive (33.6-fold more potent than T-DM1) | DV, with its MMAE payload, was the most potent of the three ADCs in this cell line[1]. |
| Trastuzumab Deruxtecan (T-DXd) | Deruxtecan (DXd) | L-JIMT-1 (Multiresistant HER2+) | Resistant | The multiresistant nature of this cell line conferred resistance to T-DXd. |
| Trastuzumab Emtansine (T-DM1) | DM1 | L-JIMT-1 (Multiresistant HER2+) | Resistant | L-JIMT-1 cells also exhibited resistance to T-DM1. |
| Disitamab Vedotin (DV) | MMAE | L-JIMT-1 (Multiresistant HER2+) | Moderately sensitive | Despite the resistance profile of the cells, the MMAE-containing ADC retained moderate activity[1][2]. |
Note: The data presented above is from a study on a specific multiresistant breast cancer model and may not be representative of all cancer types or cell lines. The resistance of JIMT-1 and L-JIMT-1 cells to T-DXd in this particular in vitro setting highlights the complexity of ADC efficacy and the importance of bystander effect in vivo.
The Bystander Effect: A Key Differentiator
A crucial feature enhancing the efficacy of certain ADCs is the "bystander effect," where the cytotoxic payload, upon release from the target cell, can diffuse across cell membranes and kill neighboring antigen-negative tumor cells. This is particularly important in tumors with heterogeneous antigen expression.
This compound, due to its high membrane permeability, exhibits a potent bystander effect. In contrast, the active catabolite of DM1 has low membrane permeability, limiting its bystander killing capacity. MMAE is also membrane-permeable and can induce a bystander effect.
Diagram of the ADC bystander effect mechanism.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
In vivo studies provide a more comprehensive assessment of ADC efficacy, taking into account factors like pharmacokinetics and the tumor microenvironment. In a mouse model with multiresistant HER2-positive breast cancer lung metastases (L-JIMT-1), the comparative efficacy of ADCs with different payloads was evaluated.
| Treatment Group | Payload | Mean Tumor and Vasculature Volume (Week 13) | Key Findings |
| PBS (Control) | - | Significantly higher than all ADC groups | Untreated tumors grew progressively. |
| T-DM1 | DM1 | Significantly higher than T-DXd and DV groups | T-DM1 showed the least efficacy in inhibiting tumor growth in this resistant model. |
| T-DXd | Deruxtecan (DXd) | Significantly lower than T-DM1 group | T-DXd demonstrated strong tumor growth inhibition. |
| Disitamab Vedotin (DV) | MMAE | Significantly lower than T-DM1 group | DV also showed potent anti-tumor activity, with a trend towards the smallest tumor burden[1]. |
These in vivo results underscore the potent anti-tumor activity of ADCs carrying Deruxtecan and MMAE payloads, particularly in a drug-resistant setting where a DM1-based ADC was less effective.
General workflow for in vivo ADC efficacy studies.
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 values of ADCs in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HER2-positive and HER2-negative)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
ADCs (e.g., T-DXd, T-DM1, Disitamab Vedotin) and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C with 5% CO2[3].
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in complete medium. Remove the old medium from the wells and add 100 µL of the diluted ADCs or controls. Include untreated wells as a negative control.
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-144 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
In Vitro Bystander Effect Co-Culture Assay
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line (e.g., SK-BR-3 - HER2+)
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., MCF7-GFP - HER2-negative)
-
ADCs with and without expected bystander effect (e.g., T-DXd and T-DM1)
-
96-well plates (black-walled for fluorescence)
-
Fluorescence plate reader or imaging system
Procedure:
-
Cell Seeding: Co-seed the Ag+ and Ag- cells at a defined ratio (e.g., 1:1) in a 96-well plate. As a control, seed the Ag- cells alone. Incubate overnight.
-
ADC Treatment: Treat the co-cultures and the Ag- monoculture with serial dilutions of the ADCs.
-
Incubation: Incubate the plate for 72-120 hours.
-
Data Acquisition: Measure the fluorescence intensity of the GFP-expressing Ag- cells. This specifically quantifies the viability of the antigen-negative cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
References
- 1. Comparison of trastuzumab emtansine, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of trastuzumab emtansine, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Head-to-head comparison of "Deruxtecan analog 2" and Deruxtecan in vitro
Comparative In Vitro Analysis of Deruxtecan and Deruxtecan Analog 2
Disclaimer: Publicly available information on a specific molecule designated "this compound" is not available. The following guide is a template based on the known in vitro characteristics of Deruxtecan, a potent topoisomerase I inhibitor used in antibody-drug conjugates (ADCs).[1][2][3] This framework is intended for researchers to structure and present their own comparative data for "this compound" against Deruxtecan.
This guide provides a head-to-head comparison of the in vitro pharmacological profiles of Deruxtecan and a hypothetical "this compound." The objective is to evaluate key performance attributes including cytotoxicity, bystander killing effect, and mechanism of action to inform drug development professionals.
Comparative Cytotoxicity
The primary measure of efficacy for a cytotoxic payload is its ability to induce cancer cell death. In vitro cytotoxicity is typically assessed across a panel of cancer cell lines with varying antigen expression levels (e.g., HER2-high, HER2-low, and HER2-negative) to determine potency and specificity.[4][5]
Data Summary: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. Lower IC₅₀ values indicate higher potency.
| Cell Line | Target Antigen Expression | Deruxtecan IC₅₀ (nM) | This compound IC₅₀ (nM) |
| BT-474 | HER2-High | [Insert Data] | [Insert Data] |
| NCI-N87 | HER2-High | [Insert Data] | [Insert |
| Data] | |||
| MCF-7 | HER2-Low/Negative | [Insert Data] | [Insert Data] |
| MDA-MB-468 | HER2-Negative | [Insert Data] | [Insert Data] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT/XTT)
This protocol outlines a common method for determining the cytotoxic effects of ADC payloads.
-
Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Cells are seeded into 96-well plates at a predetermined optimal density (e.g., 1,000–10,000 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of Deruxtecan, this compound, a non-targeting control ADC, and free payload.
-
Incubation: The plates are incubated for a period of 48 to 144 hours.
-
Viability Assessment:
-
MTT Assay: 20 µL of 5 mg/mL MTT solution is added to each well, and the plate is incubated for 2-4 hours. A solubilization solution (e.g., DMSO) is then added to dissolve the formazan crystals.
-
XTT Assay: An XTT reagent and an electron coupling reagent are added to each well, followed by a 2-4 hour incubation.
-
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength (570 nm for MTT, ~450 nm for XTT).
-
Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve.
Bystander Killing Effect
A key feature of effective ADC payloads is the "bystander effect," where the payload, once released inside a target cell, can diffuse to and kill adjacent antigen-negative tumor cells. This is particularly important in heterogeneous tumors. The high membrane permeability of Deruxtecan contributes to its potent bystander effect.
Data Summary: Co-Culture Cytotoxicity
| Co-Culture Ratio (HER2+ : HER2-) | Treatment | % Viability (HER2+ Cells) | % Viability (HER2- Cells) |
| 1:1 | Deruxtecan ADC | [Insert Data] | [Insert Data] |
| 1:1 | This compound ADC | [Insert Data] | [Insert Data] |
| 1:3 | Deruxtecan ADC | [Insert Data] | [Insert Data] |
| 1:3 | This compound ADC | [Insert Data] | [Insert Data] |
Experimental Protocol: In Vitro Bystander Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
-
Cell Preparation: Antigen-positive (e.g., BT-474) and antigen-negative (e.g., MDA-MB-468) cell lines are used. The antigen-negative line is labeled with a fluorescent marker (e.g., GFP) for identification.
-
Co-Culture Seeding: The two cell lines are seeded together in 96-well plates at various ratios (e.g., 1:1, 1:3).
-
Treatment: The co-cultures are treated with the respective ADCs (e.g., anti-HER2-Deruxtecan and anti-HER2-Deruxtecan Analog 2).
-
Incubation: Plates are incubated for an appropriate duration (e.g., 120 hours).
-
Data Acquisition: The viability of each cell population is determined using high-content imaging or flow cytometry to differentiate between the fluorescently labeled antigen-negative cells and the unlabeled antigen-positive cells.
-
Analysis: The percentage of viable cells in each population is quantified and compared to untreated controls.
Mechanism of Action: DNA Damage and Apoptosis
Deruxtecan is a topoisomerase I inhibitor. Upon release inside the cell, it intercalates into DNA and inhibits the topoisomerase I enzyme, leading to DNA double-strand breaks and subsequent apoptosis. Key markers for this mechanism include phosphorylated histone H2A.X (γH2A.X) for DNA damage and cleaved PARP for apoptosis.
Data Summary: Biomarker Analysis
| Treatment (Concentration) | γH2A.X Expression (Fold Change) | Cleaved PARP (Fold Change) |
| Deruxtecan | [Insert Data] | [Insert Data] |
| This compound | [Insert Data] | [Insert Data] |
| Untreated Control | 1.0 | 1.0 |
Experimental Protocol: Immunoblotting for DNA Damage and Apoptosis Markers
-
Cell Treatment: Seed and treat a HER2-positive cell line (e.g., KPL-4) with equimolar concentrations of Deruxtecan and this compound for various time points (e.g., 24, 48, 72 hours).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and probe with primary antibodies against γH2A.X, cleaved PARP, and a loading control (e.g., β-actin).
-
Wash and incubate with appropriate secondary antibodies.
-
-
Detection: Detect the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine the relative expression of the target proteins.
References
- 1. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 2. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
Validating the Anti-Tumor Efficacy of Anti-FGFR2 Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the validation process for the anti-tumor activity of anti-FGFR2 (Fibroblast Growth Factor Receptor 2) antibody-drug conjugates (ADCs). Due to the limited public availability of specific experimental data for an anti-FGFR2 ADC utilizing "Deruxtecan analog 2," this document will use publicly available preclinical data for a representative anti-FGFR2 ADC, aprutumab ixadotin (BAY 1187982) , as a surrogate to illustrate the evaluation process.[1][2][3] This approach allows for a detailed examination of the methodologies and data interpretation relevant to the development of this class of targeted cancer therapies.
Introduction to Anti-FGFR2 ADCs
FGFR2 is a receptor tyrosine kinase that, when dysregulated, can drive the proliferation and survival of cancer cells.[1] Its overexpression in various solid tumors, including gastric and breast cancers, makes it an attractive target for targeted therapies.[1] Antibody-drug conjugates are designed to selectively deliver a potent cytotoxic payload to tumor cells expressing a specific surface antigen, thereby minimizing systemic toxicity. An anti-FGFR2 ADC combines a monoclonal antibody that binds to FGFR2 with a cytotoxic agent, such as a deruxtecan analog, to induce targeted tumor cell death.
FGFR2 Signaling Pathway
Activation of FGFR2 by its fibroblast growth factor (FGF) ligands initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival. The binding of an anti-FGFR2 antibody can block this signaling and, in the case of an ADC, trigger the internalization of the conjugate and release of the cytotoxic payload.
Figure 1: Simplified FGFR2 signaling pathway leading to cell proliferation and survival.
Preclinical Evaluation of a Representative Anti-FGFR2 ADC
The following sections detail the experimental protocols and present data from preclinical studies on aprutumab ixadotin (BAY 1187982), a representative anti-FGFR2 ADC.
In Vitro Cytotoxicity and Potency
The initial assessment of an ADC's anti-tumor activity involves in vitro cytotoxicity assays to determine its potency and selectivity.
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: A panel of human cancer cell lines with varying levels of FGFR2 expression are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the anti-FGFR2 ADC, a non-targeting control ADC, and the free cytotoxic payload for a specified duration (e.g., 72-144 hours).
-
Cell Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Table 1: In Vitro Cytotoxicity of a Representative Anti-FGFR2 ADC (Aprutumab Ixadotin)
| Cell Line | Cancer Type | FGFR2 Expression | IC50 (nM) |
| NCI-N87 | Gastric | High | 0.5 |
| KATO-III | Gastric | High | 1.2 |
| SNU-16 | Gastric | High | 2.5 |
| MDA-MB-231 | Breast | Low | >100 |
| MCF-7 | Breast | Low | >100 |
Note: The data presented here is illustrative and based on typical findings for potent anti-FGFR2 ADCs. Actual values may vary.
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of an ADC is further validated in vivo using animal models, typically xenografts.
Experimental Protocol: In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used.
-
Tumor Implantation: Human gastric cancer cells (e.g., NCI-N87) are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³), after which the mice are randomized into treatment and control groups.
-
Treatment Administration: The anti-FGFR2 ADC, a vehicle control, and potentially a non-targeting ADC or unconjugated antibody are administered intravenously at specified doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition (TGI) is calculated.
Table 2: In Vivo Anti-Tumor Activity of a Representative Anti-FGFR2 ADC (Aprutumab Ixadotin) in a Gastric Cancer Xenograft Model (NCI-N87)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Once weekly | 1500 | - |
| Non-targeting ADC | 10 | Once weekly | 1450 | 3.3 |
| Unconjugated Anti-FGFR2 Ab | 10 | Once weekly | 1200 | 20 |
| Anti-FGFR2 ADC | 1 | Once weekly | 800 | 46.7 |
| Anti-FGFR2 ADC | 5 | Once weekly | 200 | 86.7 |
| Anti-FGFR2 ADC | 10 | Once weekly | <50 (Tumor Regression) | >100 |
Note: This data is representative of a highly effective anti-FGFR2 ADC and serves as an example.
Experimental and Study Design Workflows
Visualizing the experimental and logical workflows can aid in understanding the comprehensive evaluation process of an anti-FGFR2 ADC.
Figure 2: A typical experimental workflow for evaluating an anti-FGFR2 ADC.
Figure 3: Logical relationship of a preclinical study design for an anti-FGFR2 ADC.
Conclusion
The validation of an anti-FGFR2 ADC requires a systematic preclinical evaluation encompassing both in vitro and in vivo studies. The representative data for aprutumab ixadotin (BAY 1187982) demonstrates that a potent and selective anti-FGFR2 ADC can exhibit significant anti-tumor activity in FGFR2-positive cancer models. While specific data for an ADC utilizing "this compound" is not publicly available, the experimental frameworks and principles outlined in this guide provide a robust foundation for the assessment of such novel therapeutic candidates. Further investigation into patent literature, such as WO2022087243, may provide more specific details on the "this compound" conjugate.
References
- 1. First-in-Human Phase I Study of Aprutumab Ixadotin, a Fibroblast Growth Factor Receptor 2 Antibody–Drug Conjugate (BAY 1187982) in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Efficacy of the Auristatin-Based Antibody-Drug Conjugate BAY 1187982 for the Treatment of FGFR2-Positive Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
Comparative Analysis of Cross-Reactivity for Deruxtecan Analog 2 Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity profile of antibody-drug conjugates (ADCs) utilizing "Deruxtecan analog 2" against other established ADC platforms. Due to the limited publicly available data on "this compound," this comparison is based on the known properties of its components and established principles of ADC cross-reactivity, drawing parallels with the well-characterized ADC, Trastuzumab deruxtecan (T-DXd).
"this compound" is a drug-linker conjugate composed of the topoisomerase I inhibitor Camptothecin and a linker, designed for the preparation of anti-FGFR2 ADCs.[1] Its cross-reactivity profile is a critical determinant of its therapeutic index, influencing both on-target efficacy and off-target toxicities.
Executive Summary of Comparative Data
The following table summarizes the key characteristics of this compound-based ADCs in comparison to Trastuzumab deruxtecan (T-DXd) and Trastuzumab emtansine (T-DM1), another HER2-targeted ADC with a different payload and linker system.
| Feature | This compound-ADC (Projected) | Trastuzumab deruxtecan (T-DXd) | Trastuzumab emtansine (T-DM1) |
| Target Antigen | FGFR2 | HER2[2][3][4] | HER2[5] |
| Payload Class | Topoisomerase I Inhibitor (Camptothecin) | Topoisomerase I Inhibitor (Exatecan derivative - DXd) | Microtubule Inhibitor (DM1) |
| Linker Type | Information not publicly available | Enzymatically cleavable (by lysosomal enzymes like cathepsins) | Non-cleavable thioether linker |
| Payload Permeability | Expected to be membrane permeable (based on Camptothecin) | High membrane permeability | Low membrane permeability |
| Bystander Effect | Likely | Potent bystander effect | Lacks a significant bystander effect |
| Potential Off-Target Toxicities | Likely related to topoisomerase I inhibition (e.g., myelosuppression, gastrointestinal toxicity). Potential for off-target toxicities due to premature linker cleavage or non-specific uptake. | Interstitial lung disease (ILD)/pneumonitis, myelosuppression (neutropenia, anemia, thrombocytopenia), nausea, fatigue. | Thrombocytopenia, hepatotoxicity, fatigue. Lower incidence of bystander-mediated toxicities. |
| Key Differentiator | Targets FGFR2, a different receptor tyrosine kinase implicated in various cancers. | High drug-to-antibody ratio (~8) and potent bystander effect contribute to efficacy in HER2-low tumors. | Limited efficacy in heterogeneous tumors due to lack of bystander effect. |
Signaling Pathway Perturbation
The payloads of both this compound-ADCs and T-DXd function as topoisomerase I inhibitors. Upon internalization into the target cancer cell and subsequent release, the payload intercalates into the DNA-topoisomerase I complex, leading to DNA strand breaks and ultimately, apoptosis.
Caption: Mechanism of action for ADCs with topoisomerase I inhibitor payloads.
Experimental Protocols for Cross-Reactivity Assessment
A thorough evaluation of ADC cross-reactivity is crucial to predict potential on- and off-target toxicities. The following are key experimental protocols that would be essential for characterizing a new ADC like one based on this compound.
In Vitro Cytotoxicity Assay
This assay assesses the potency of the ADC on target-expressing cells and its specificity by testing against target-negative cells.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in both antigen-positive and antigen-negative cell lines.
-
Methodology:
-
Cell Culture: Culture both target-positive (e.g., FGFR2-overexpressing) and target-negative cell lines in appropriate media.
-
Seeding: Seed cells into 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
-
Incubation: Incubate for a period that allows for cell division and the cytotoxic effects to manifest (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a colorimetric (e.g., MTS) or luminescent (e.g., CellTiter-Glo) assay.
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 values. A large difference in IC50 between target-positive and target-negative cells indicates high specificity.
-
Caption: Workflow for an in vitro cytotoxicity assay to assess ADC specificity.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of premature payload release in plasma, which can contribute to systemic toxicity.
-
Objective: To measure the amount of intact ADC and released payload over time in plasma from different species (e.g., human, cynomolgus monkey, mouse).
-
Methodology:
-
Incubation: Incubate the ADC in plasma at 37°C for various time points.
-
Sample Processing: At each time point, precipitate plasma proteins using an organic solvent (e.g., acetonitrile).
-
Analysis:
-
Intact ADC: Analyze the supernatant for the concentration of intact ADC using methods like ELISA or liquid chromatography-mass spectrometry (LC-MS).
-
Released Payload: Quantify the concentration of the free payload in the supernatant using LC-MS/MS.
-
-
Data Analysis: Determine the half-life of the ADC in plasma and the rate of payload release.
-
Tissue Cross-Reactivity Study
This in vitro study uses immunohistochemistry (IHC) to assess the binding of the ADC's monoclonal antibody component to a panel of normal human tissues.
-
Objective: To identify potential on-target, off-target, and unexpected binding of the ADC's antibody in a wide range of human tissues to predict potential toxicities.
-
Methodology:
-
Tissue Sections: Use frozen sections from a comprehensive panel of normal human tissues.
-
Staining: Stain the tissue sections with the ADC's monoclonal antibody at various concentrations.
-
Detection: Use a secondary antibody and a detection system to visualize binding.
-
Microscopic Evaluation: A pathologist evaluates the staining intensity and pattern in different cell types within each tissue.
-
Comparison: Compare the staining pattern with the known expression of the target antigen (e.g., FGFR2).
-
In Vivo Toxicology Studies in Relevant Species
These studies are essential for evaluating the overall safety profile of the ADC in a living organism.
-
Objective: To determine the maximum tolerated dose (MTD), identify potential target organs for toxicity, and characterize the pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
Methodology:
-
Species Selection: Choose a relevant animal species that expresses a cross-reactive target antigen. If no such species exists, transgenic models or the use of a surrogate antibody may be necessary.
-
Dosing: Administer the ADC to animals at multiple dose levels.
-
Monitoring: Monitor the animals for clinical signs of toxicity, body weight changes, and food consumption.
-
Sample Collection: Collect blood and tissues at various time points for PK analysis, hematology, clinical chemistry, and histopathological evaluation.
-
Data Analysis: Correlate ADC exposure with observed toxicities to establish a safety margin for clinical studies.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 5. onclive.com [onclive.com]
Comparative stability analysis of "Deruxtecan analog 2" and other linkers
A Comparative Stability Analysis of Deruxtecan's Linker and Other ADC Linkers
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, while ensuring efficient payload release within the target tumor cells. This guide provides a comparative analysis of the stability of the tetrapeptide-based linker found in Deruxtecan and its analogs against other commonly used linkers in ADC development.
Comparative Linker Stability Data
The following table summarizes the plasma stability of various ADC linkers. Direct comparison of absolute stability values across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used. However, the data provides a strong indication of the relative stability of these linker technologies.
| Linker Type | Example Linker Chemistry | Payload Release Mechanism | Plasma Stability (% Payload Release) | Reference |
| Tetrapeptide (Deruxtecan) | Gly-Gly-Phe-Gly (GGFG) | Enzymatic (Cathepsins) | ~2.1% in human plasma after 21 days | [1] |
| Val-Cit | Valine-Citrulline | Enzymatic (Cathepsins) | Variable, can be susceptible to premature cleavage | [2] |
| Hydrazone | pH-sensitive bond | Acid Hydrolysis (low pH) | pH-dependent, stable at physiological pH but can show instability | [3] |
| Disulfide | Thiol-disulfide exchange | Reduction (Glutathione) | Generally stable, but can be susceptible to reduction in circulation | [4] |
| Non-cleavable | e.g., Thioether (SMCC) | Antibody degradation | High plasma stability, relies on lysosomal degradation of the antibody | [4] |
Deruxtecan's GGFG linker demonstrates exceptional plasma stability, with minimal payload release over an extended period. This high stability in circulation is a key attribute that contributes to the favorable safety and efficacy profile of ADCs utilizing this technology.
Experimental Protocols
The stability of ADC linkers is assessed through a series of rigorous in vitro and in vivo experiments.
In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species.
Methodology:
-
The ADC is incubated at a specified concentration (e.g., 100 µg/mL) in plasma (human, mouse, rat, etc.) at 37°C.
-
Aliquots are collected at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
The samples are processed to separate the ADC from plasma proteins, often using affinity chromatography (e.g., Protein A/G).
-
The amount of intact ADC, total antibody, and released payload in each sample is quantified using analytical techniques such as:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the drug-to-antibody ratio (DAR) and identify metabolites.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of total antibody and conjugated antibody.
-
-
The rate of payload release is calculated over time to determine the linker's stability.
In Vivo Stability Assessment
Objective: To evaluate the pharmacokinetic profile and linker stability of an ADC in a relevant animal model.
Methodology:
-
A single intravenous dose of the ADC is administered to an appropriate animal species (e.g., mice, rats, cynomolgus monkeys).
-
Blood samples are collected at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).
-
Plasma is isolated from the blood samples.
-
The concentrations of the intact ADC, total antibody, and free payload are measured using validated analytical methods (LC-MS, ELISA).
-
Pharmacokinetic parameters, such as half-life and clearance, are calculated for each component to assess the in vivo stability of the linker.
Visualizing ADC Mechanisms and Workflows
Mechanism of Action of a Deruxtecan-based ADC
The following diagram illustrates the mechanism of action of an ADC like Trastuzumab Deruxtecan (T-DXd), which utilizes a cleavable tetrapeptide linker.
References
- 1. The Latest Research and Development into the Antibody–Drug Conjugate, [fam-] Trastuzumab Deruxtecan (DS-8201a), for HER2 Cancer Therapy [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Development of Novel Antibody–Camptothecin Conjugates | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of a Novel FGFR2-Targeted Antibody-Drug Conjugate and Traditional Chemotherapy in Gastric Cancer Models
This guide provides a detailed comparison of a novel antibody-drug conjugate (ADC) utilizing a deruxtecan analog against conventional chemotherapy agents in preclinical models of FGFR2-positive gastric cancer. The focus is on the objective presentation of performance data, supported by comprehensive experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: A Tale of Two Strategies
The novel therapeutic, an anti-FGFR2 antibody-drug conjugate (ADC), represents a targeted approach to cancer therapy. It is comprised of a monoclonal antibody that specifically binds to the Fibroblast Growth Factor Receptor 2 (FGFR2) on cancer cells. This antibody is linked to a potent cytotoxic payload, a topoisomerase I inhibitor analogous to deruxtecan. Upon binding to FGFR2, the ADC is internalized by the cancer cell, and the cytotoxic payload is released, leading to DNA damage and subsequent cell death.
In contrast, traditional chemotherapy agents, such as cisplatin and 5-fluorouracil (5-FU), employ a less targeted mechanism. These agents systemically interfere with fundamental cellular processes, primarily DNA replication and repair, in rapidly dividing cells. While effective in killing cancer cells, this lack of specificity can also lead to significant damage to healthy, rapidly dividing cells in the body, resulting in well-known side effects.
Quantitative Performance Analysis
The following tables summarize the in vitro cytotoxicity of the anti-FGFR2 ADC and traditional chemotherapy agents in FGFR2-positive gastric cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) Data
| Compound | Cell Line | IC50 |
| Anti-FGFR2 ADC (TST105) | SNU-16 (Gastric) | 0.3 - 0.4 nM[1] |
| Cisplatin | MKN-45 (Gastric) | 10.52 ± 0.24 µg/mL[2] |
| 5-Fluorouracil (5-FU) | MKN-45 (Gastric) | 25.7 ± 7.35 µg/mL[2] |
| Cisplatin | AGS (Gastric) | 3.7 ± 0.6 µM[3] |
| 5-Fluorouracil (5-FU) | AGS (Gastric) | 22.1 ± 7.7 µM[3] |
Note: The anti-FGFR2 ADC data is from a representative compound with a similar mechanism of action.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) for the tested compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Gastric cancer cells (e.g., SNU-16, MKN-45, AGS) were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Cells were treated with a serial dilution of the anti-FGFR2 ADC, cisplatin, or 5-FU for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.
In Vivo Tumor Xenograft Model
The in vivo efficacy of the therapeutic agents was evaluated in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model of gastric cancer.
Protocol:
-
Animal Model: Female BALB/c nude mice (6-8 weeks old) were used for the study.
-
Tumor Implantation: Human gastric cancer cells (e.g., MKN-45) were subcutaneously injected into the flank of each mouse. Alternatively, patient-derived tumor fragments were implanted.
-
Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³). The mice were then randomized into treatment and control groups.
-
Drug Administration: The anti-FGFR2 ADC was administered intravenously, while cisplatin and 5-FU were administered intraperitoneally, according to a predetermined dosing schedule. The control group received a vehicle control.
-
Tumor Volume Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size, and the tumors were excised for further analysis.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanisms of action for the anti-FGFR2 ADC and traditional chemotherapy.
Experimental Workflow
Caption: Preclinical evaluation workflow for anticancer agents.
Logical Comparison of Therapeutic Approaches
Caption: Comparison of targeted therapy versus conventional chemotherapy.
References
Validating the Bystander Effect of Deruxtecan and Comparative Analysis with Other ADC Payloads
The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), enabling the cytotoxic payload to eliminate not only the targeted antigen-positive cancer cells but also adjacent antigen-negative tumor cells. This phenomenon is particularly significant for enhancing therapeutic efficacy in heterogeneous tumors. This guide provides a framework for validating the bystander effect of ADCs, with a focus on Deruxtecan (DXd), the potent topoisomerase I inhibitor payload of Enhertu® (Trastuzumab Deruxtecan or T-DXd). A comparative analysis is presented against other well-established ADC payloads, namely Monomethyl Auristatin E (MMAE) and Mertansine (DM1), to highlight the varying potentials for bystander killing.
Comparative Performance of ADC Payloads
The capacity of an ADC to induce a bystander effect is intrinsically linked to the physicochemical properties of its payload and the nature of the linker connecting it to the antibody. An effective bystander effect is typically observed with ADCs that have a cleavable linker and a membrane-permeable payload.[1][2] Once the ADC binds to a target cell and is internalized, the linker is cleaved within the lysosome, releasing the cytotoxic drug.[2] If the payload is membrane-permeable, it can diffuse out of the target cell and into the tumor microenvironment, where it can then enter and kill neighboring cells, regardless of their antigen expression status.[1][2]
Deruxtecan (DXd), the payload in T-DXd, is a potent topoisomerase I inhibitor. It is attached to the antibody via a tumor-selective cleavable linker. Upon release, the membrane-permeable DXd can cause DNA damage and cell death in both the target cell and surrounding tumor cells. Similarly, MMAE, a potent tubulin inhibitor, is also known for its ability to induce a significant bystander effect due to its membrane permeability when released from a cleavable linker. In contrast, the payload of Trastuzumab Emtansine (T-DM1), DM1, is released from a non-cleavable linker, which largely confines its activity to the targeted cell, resulting in a limited bystander effect.
The following table summarizes the key characteristics and bystander effect potential of these three payloads.
| Feature | Deruxtecan (DXd) | Monomethyl Auristatin E (MMAE) | Mertansine (DM1) |
| Mechanism of Action | Topoisomerase I inhibitor, causing DNA damage | Tubulin inhibitor, arresting cell division | Tubulin inhibitor |
| Membrane Permeability | High | High | Low (released metabolite is charged) |
| Associated Linker Type | Cleavable (tetrapeptide) | Cleavable (e.g., PABC) | Non-cleavable (thioether) |
| Bystander Effect | Potent | Potent | Limited to none |
Experimental Protocols for Validating the Bystander Effect
To quantitatively assess and validate the bystander effect of an ADC, a series of well-designed in vitro and in vivo experiments are essential.
In Vitro Co-culture Cytotoxicity Assay
This assay is a cornerstone for evaluating the bystander effect by culturing antigen-positive and antigen-negative cells together.
Methodology:
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3 or NCI-N87 cells) and an antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7 or U-87MG cells). The Ag- cell line can be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.
-
Co-culture Setup: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC being tested (e.g., T-DXd) and relevant controls, such as an ADC with a non-cleavable linker (e.g., T-DM1) and a non-targeting ADC control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 72-144 hours) to allow for ADC processing and bystander killing.
-
Viability Assessment: Measure the viability of the Ag- cell population using methods like flow cytometry (by gating on the fluorescently labeled cells) or high-content imaging.
-
Data Analysis: Compare the viability of the Ag- cells in the presence of Ag+ cells and the ADC to the viability of Ag- cells treated with the ADC alone. A significant reduction in the viability of Ag- cells in the co-culture setup indicates a bystander effect.
Conditioned Medium Transfer Assay
This assay helps to confirm that the bystander effect is mediated by the release of the cytotoxic payload into the extracellular environment.
Methodology:
-
Conditioned Medium Generation: Culture the Ag+ cells and treat them with the ADC for a defined period (e.g., 48-72 hours) to allow for payload release into the medium.
-
Medium Collection: Collect the conditioned medium from the ADC-treated Ag+ cells and clarify it by centrifugation or filtration to remove any detached cells.
-
Treatment of Target Cells: Treat a fresh culture of Ag- cells with the collected conditioned medium.
-
Viability Assessment: After a suitable incubation period (e.g., 72 hours), assess the viability of the Ag- cells.
-
Data Analysis: A significant decrease in the viability of Ag- cells treated with the conditioned medium from ADC-treated Ag+ cells, compared to conditioned medium from untreated Ag+ cells, confirms the presence of a cytotoxic agent in the medium and thus a bystander effect.
Visualizing Experimental Workflows and Mechanisms
Diagrams created using Graphviz can effectively illustrate the complex processes involved in validating the bystander effect and the underlying signaling pathways.
Caption: Experimental workflow for validating the ADC bystander effect.
Caption: Mechanism of Deruxtecan-mediated bystander killing.
References
Assessing the Immunogenicity of Deruxtecan Conjugates: A Comparative Guide
The development of antibody-drug conjugates (ADCs) has revolutionized targeted cancer therapy. Deruxtecan, a potent topoisomerase I inhibitor, is a key payload in a new generation of highly effective ADCs. However, like all biologics, ADCs carry the risk of inducing an unwanted immune response, a phenomenon known as immunogenicity. This guide provides a comparative assessment of the immunogenicity of Deruxtecan-based ADCs, offering insights for researchers, scientists, and drug development professionals.
Comparative Immunogenicity of Deruxtecan ADCs and Other Payloads
The immunogenicity of an ADC is a complex interplay of factors related to the antibody, the linker, and the cytotoxic payload.[1] Anti-drug antibodies (ADAs) can develop against any of these components, potentially impacting the pharmacokinetics, efficacy, and safety of the therapeutic.
While specific data for a "Deruxtecan analog 2" is not publicly available, we can draw comparisons from established Deruxtecan conjugates and other ADC payloads.
| ADC | Payload | Reported ADA Incidence | Key Immunogenicity Characteristics |
| Trastuzumab Deruxtecan (T-DXd) | Deruxtecan | ~0.7-2.1% (low) | Induces immunogenic cell death (ICD), enhancing anti-tumor immunity.[2] |
| Patritumab Deruxtecan | Deruxtecan | Data not yet mature | The Deruxtecan payload (DXd) has been shown to induce hallmarks of ICD in vitro. |
| Datopotamab Deruxtecan | Deruxtecan | Data not yet mature | Elicits hallmarks of ICD, including calreticulin exposure, ATP release, and HMGB1 secretion. |
| Brentuximab Vedotin | Monomethyl auristatin E (MMAE) | ~37% | A significant portion of patients develop neutralizing antibodies. |
| Ado-trastuzumab Emtansine (T-DM1) | DM1 (a maytansinoid) | ~5.3% | ADAs are primarily directed against the linker-drug and neoepitopes. |
Key Insights:
-
Deruxtecan-based ADCs, such as T-DXd, have so far demonstrated a low incidence of ADA formation in clinical studies.
-
A unique feature of the Deruxtecan payload is its ability to induce immunogenic cell death (ICD). This process can stimulate an anti-tumor immune response, which may be a favorable immunomodulatory effect, distinct from the unwanted formation of ADAs.
Experimental Protocols for Immunogenicity Assessment
A tiered approach is recommended for evaluating the immunogenicity of ADCs, starting with screening for ADAs, followed by confirmatory assays, and characterization of the immune response, including neutralizing antibody (NAb) assays.
-
Objective: To detect the presence of binding antibodies against the ADC in patient samples.
-
Methodology:
-
Screening Assay: An enzyme-linked immunosorbent assay (ELISA) or electrochemiluminescence (ECL) assay is commonly used. The ADC is coated on a plate, and patient serum is added. The presence of ADAs is detected using a labeled secondary antibody.
-
Confirmatory Assay: Samples that screen positive are subjected to a confirmatory assay. This typically involves pre-incubating the patient serum with an excess of the ADC. A significant reduction in the signal compared to the un-spiked sample confirms the specificity of the ADAs.
-
-
Objective: To determine if the detected ADAs can inhibit the biological activity of the ADC.
-
Methodology:
-
Cell-Based Assays: This is the preferred method as it reflects the in vivo situation. Target cancer cells are treated with the ADC in the presence of patient serum. The assay measures a biological endpoint, such as cell viability or a specific signaling pathway, to determine if the ADAs neutralize the ADC's cytotoxic effect.
-
Non-Cell-Based Ligand-Binding Assays: These can be used if a reliable cell-based assay is not feasible. These assays measure the ability of ADAs to block the binding of the ADC to its target receptor.
-
-
Objective: To assess the potential for the ADC to stimulate a T-cell-dependent immune response.
-
Methodology:
-
Mixed Lymphocyte Reaction (MLR) Assay: Peripheral blood mononuclear cells (PBMCs) from multiple donors are co-cultured in the presence of the ADC. T-cell proliferation and cytokine release (e.g., IFN-γ, TNF-α) are measured to assess activation.
-
Antigen-Specific T-Cell Activation: T-cells from vaccinated or pre-sensitized donors are stimulated with the ADC or its components. T-cell activation is measured by proliferation, surface marker expression (e.g., CD25, CD69), and cytokine production.
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical workflow for assessing the immunogenicity of an ADC.
Caption: Tiered approach for ADC immunogenicity testing.
Deruxtecan has been shown to induce ICD, a form of apoptosis that stimulates an immune response. This is a key differentiator for Deruxtecan-based ADCs.
Caption: Signaling pathway of Deruxtecan-induced ICD.
References
- 1. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Abstract B009: Enhancing Antitumor Immune Responses: Trastuzumab Deruxtecan (T- DXd) Induces Immunogenic Cell Death and Phagocytosis, Synergizing with CD47/SIRPα Checkpoint Blockade [scholars.duke.edu]
Comparative Analysis of ADC Payloads: A Focus on Deruxtecan Analogs and Other Topoisomerase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Deruxtecan analog 2" monoTFA salt and the broader class of exatecan-based antibody-drug conjugate (ADC) payloads. Due to the limited public data on "this compound" specifically, this guide will focus on its well-characterized homolog, Deruxtecan (DXd), and compare its performance with other prominent ADC payloads, particularly other topoisomerase I inhibitors like SN-38. Experimental data and protocols are provided to support the objective comparison of these critical ADC components.
Introduction to Deruxtecan and its Analogs
"this compound" monoTFA salt is a drug-linker conjugate for ADCs, comprising a derivative of the potent topoisomerase I inhibitor, Camptothecin.[1] It is a homolog of Deruxtecan (DXd), the cytotoxic payload in the highly successful ADC, Trastuzumab deruxtecan (Enhertu®).[2][3] Like Deruxtecan, "this compound" is designed to be attached to a monoclonal antibody via a linker, enabling targeted delivery to cancer cells.[1] The trifluoroacetic acid (monoTFA) salt form is common for such compounds to improve solubility and stability.
The general mechanism of action for ADCs employing topoisomerase I inhibitor payloads is initiated by the binding of the ADC's antibody component to a specific antigen on the surface of a tumor cell. This is followed by internalization of the ADC-antigen complex. Inside the cell, the linker is cleaved, releasing the cytotoxic payload. The payload then inhibits topoisomerase I, an enzyme crucial for DNA replication and repair, leading to DNA damage and ultimately, apoptotic cell death.[4]
Mechanism of Action: A Visual Representation
The signaling pathway for a Deruxtecan-based ADC is illustrated below. This pathway highlights the key steps from target binding to the induction of apoptosis.
Caption: Mechanism of action for a Deruxtecan-based ADC.
Comparative Performance of ADC Payloads
The choice of cytotoxic payload is a critical determinant of an ADC's efficacy and safety profile. Topoisomerase I inhibitors have emerged as a highly effective class of payloads. A comparison between Deruxtecan (DXd) and SN-38, the active metabolite of irinotecan, is presented below.
| Feature | Deruxtecan (DXd) | SN-38 |
| Potency | High (reportedly 10-fold more potent than SN-38 in inhibiting topoisomerase I) | High |
| Bystander Effect | High membrane permeability contributes to a potent bystander effect | Bystander effect demonstrated, facilitated by linker hydrolysis |
| Drug-to-Antibody Ratio (DAR) | Typically high (e.g., 8 in Trastuzumab deruxtecan) | High (e.g., 7.6 in Sacituzumab govitecan) |
| Clinical Examples | Trastuzumab deruxtecan (Enhertu®), Datopotamab deruxtecan | Sacituzumab govitecan (Trodelvy®) |
| Key Advantages | Exceptional potency, significant bystander killing | Clinically validated, effective against various solid tumors |
| Potential Liabilities | Potential for off-target toxicities due to high potency and bystander effect | Neutropenia is a common adverse event |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of ADC candidates.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Workflow:
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Detailed Protocol:
-
Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a pre-determined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add the solutions to the respective wells.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 48-144 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the ADC concentration to determine the IC50 value.
Bystander Killing Assay
This assay evaluates the ability of the ADC payload to kill neighboring antigen-negative cells. Two common methods are the co-culture assay and the conditioned medium transfer assay.
Workflow (Co-culture method):
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Deruxtecan Analog 2
The proper handling and disposal of highly potent compounds such as Deruxtecan analog 2, a component used in the development of antibody-drug conjugates (ADCs), are critical to ensuring the safety of laboratory personnel and the environment. As a cytotoxic agent, this compound and all materials contaminated with it must be managed as hazardous waste, following stringent protocols to mitigate exposure risks. Adherence to these procedures is not only a matter of safety but also of regulatory compliance.
Core Principles of Cytotoxic Waste Management
The disposal of this compound is governed by the principles of cytotoxic waste management, which emphasize containment, segregation, and inactivation. All waste generated during research and development activities involving this compound must be handled with the utmost care from the point of generation to its final disposal.
Key safety considerations include:
-
Personnel Training: All individuals handling this compound must receive comprehensive training on its hazards, safe handling procedures, and emergency protocols.
-
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory. This includes, at a minimum, disposable gloves (double-gloving is recommended), a lab coat or gown, and eye protection.
-
Designated Work Areas: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to prevent contamination of the general laboratory space.
-
Spill Management: A spill kit specifically for cytotoxic agents should be readily available. All personnel must be trained in its use.
Quantitative Data for Waste Management
While specific quantitative data for this compound is not publicly available, the following table provides illustrative parameters based on common practices for cytotoxic compounds. A compound-specific risk assessment should be performed to establish precise limits.
| Parameter | Guideline / Example Value | Rationale |
| Occupational Exposure Limit (OEL) | < 0.1 µg/m³ (8-hr TWA) | Many ADCs and their components have very low OELs due to their high potency.[1] |
| Surface Contamination Limit | < 1 ng/cm² | A stringent limit to prevent inadvertent exposure through surface contact. |
| Chemical Inactivation | 1 M Sodium Hydroxide for 1 hour | Example of a chemical inactivation method; the specific method should be validated for this compound. |
| Incineration Temperature | > 850°C | High-temperature incineration is the recommended method for the complete destruction of cytotoxic waste.[2][3] |
TWA: Time-Weighted Average
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the steps for the routine disposal of solid and liquid waste contaminated with this compound.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all contaminated solid waste (e.g., pipette tips, vials, gloves, gowns, bench paper) into a designated, puncture-proof, and leak-proof cytotoxic waste container.[4]
-
This container must be clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste".[4] The use of purple or red containers is a common practice.
-
-
Liquid Waste:
-
Collect all contaminated liquid waste in a dedicated, sealed, and shatter-proof container.
-
This container must also be clearly labeled with the cytotoxic symbol and "Cytotoxic Waste".
-
Do not mix cytotoxic liquid waste with other chemical waste streams.
-
-
Sharps:
-
Dispose of all contaminated sharps (e.g., needles, syringes, scalpels) immediately into a designated, puncture-resistant sharps container that is also labeled for cytotoxic waste.
-
2. Decontamination of Work Surfaces:
-
Following any work with this compound, thoroughly decontaminate all surfaces within the designated work area.
-
Use a validated decontamination solution (e.g., a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate, or a commercially available cytotoxic decontamination agent).
-
All materials used for decontamination (e.g., wipes, pads) must be disposed of as cytotoxic solid waste.
3. Packaging and Labeling for Final Disposal:
-
Once the primary waste containers are full (do not overfill), securely seal them.
-
Decontaminate the exterior of the containers before removing them from the designated work area.
-
Place the sealed primary containers into a secondary, larger, labeled cytotoxic waste container or bag for transport.
4. Storage and Final Disposal:
-
Store the packaged cytotoxic waste in a secure, designated area with restricted access, away from general laboratory traffic.
-
Arrange for the collection of the waste by a licensed hazardous waste disposal contractor.
-
The final disposal method for cytotoxic waste must be high-temperature incineration.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process and the key decision points.
Caption: Disposal workflow for this compound from generation to incineration.
Caption: Emergency response pathway for a spill of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Deruxtecan Analog 2
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Deruxtecan analog 2, a potent cytotoxic agent used in the development of antibody-drug conjugates (ADCs). Adherence to these guidelines is essential to mitigate risks of exposure and ensure a safe laboratory environment for all personnel.
This compound is a drug-linker conjugate comprising Camptothecan, a topoisomerase I inhibitor, and a linker, designed for the preparation of anti-FGFR2 ADCs.[1][2][3][4] Due to its cytotoxic nature, it presents significant health risks if not handled properly. Potential routes of occupational exposure include inhalation, skin contact, and accidental ingestion.[5]
Essential Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the minimum required PPE for various handling scenarios.
| Activity | Required PPE | Specifications & Best Practices |
| Compound Reconstitution & Aliquoting | Double Gloves (Nitrile), Impervious Gown, Eye Protection (Safety Goggles), Face Shield, Respiratory Protection (N95 or higher) | Always handle in a certified chemical fume hood or biological safety cabinet. Change gloves immediately if contaminated. Ensure gown cuffs are tucked into the outer gloves. |
| General Laboratory Handling | Single Pair of Nitrile Gloves, Lab Coat, Eye Protection (Safety Glasses) | For handling sealed vials or diluted solutions with minimal risk of aerosolization. |
| Waste Disposal | Double Gloves (Nitrile), Impervious Gown, Eye Protection (Safety Goggles) | Handle all contaminated materials as cytotoxic waste. |
| Spill Cleanup | Double Gloves (Heavy-duty, chemical-resistant), Impervious Gown, Eye Protection (Safety Goggles), Face Shield, Respiratory Protection (N95 or higher) | Use a designated cytotoxic spill kit. |
Note on Glove Selection: Gloves should be powder-free nitrile and ASTM D6978-05 certified for use with chemotherapy drugs. Vinyl gloves are not suitable for handling cytotoxic agents.
Chemical and Physical Properties
A clear understanding of the compound's properties is vital for safe handling and storage.
| Property | Value |
| Chemical Formula | C29H30FN5O7 |
| Molecular Weight | 579.58 g/mol |
| Appearance | Off-white to light yellow solid |
| Storage (Powder) | 2 years at -20°C |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C |
Procedural Guidance for Safe Handling
The following step-by-step protocols are designed to minimize the risk of exposure during common laboratory procedures involving this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Protocols
1. Preparation and Reconstitution:
-
Don Appropriate PPE: Before entering the designated handling area, put on an impervious gown, double nitrile gloves, safety goggles, and a face shield. An N95 respirator is also required.
-
Prepare the Work Area: All handling of this compound powder must be conducted within a certified chemical fume hood or biological safety cabinet. Cover the work surface with absorbent, plastic-backed pads.
-
Compound Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Carefully add the recommended solvent (e.g., DMSO) to the vial. Avoid creating aerosols. Cap the vial and mix gently until the solid is completely dissolved.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and a "Cytotoxic" warning.
2. Spill Management:
In the event of a spill, immediate and proper cleanup is critical to prevent exposure.
-
Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full PPE recommended for spill cleanup.
-
Contain the Spill: Use a cytotoxic spill kit to absorb the spilled material. For powders, gently cover with damp absorbent material to avoid raising dust.
-
Clean the Area: Work from the outer edge of the spill inward. Once the material is absorbed, clean the area with a suitable decontaminating solution (e.g., 10% bleach solution followed by 70% ethanol), and then wipe with clean water.
-
Dispose of Waste: All cleanup materials are considered cytotoxic waste and must be disposed of accordingly.
3. Disposal Plan:
All materials that have come into contact with this compound must be treated as cytotoxic waste.
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., used vials, pipette tips, gloves, gowns, absorbent pads) Place in a designated, sealed, and clearly labeled cytotoxic waste container. |
| Liquid Waste | (e.g., unused solutions, contaminated cleaning solutions) Collect in a sealed, leak-proof, and clearly labeled cytotoxic waste container. Do not mix with other chemical waste streams unless explicitly permitted by institutional guidelines. |
| Sharps | (e.g., needles, syringes) Dispose of immediately in a designated cytotoxic sharps container. |
All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
